molecular formula C7H6N4O B1429875 1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1427502-31-5

1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Cat. No.: B1429875
CAS No.: 1427502-31-5
M. Wt: 162.15 g/mol
InChI Key: JXOGKMRAGGLHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOGKMRAGGLHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of the 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide Scaffold

[1][2]

Executive Summary

1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS: 1427502-31-5) represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for the purine and indazole rings found in numerous kinase inhibitors (e.g., JAK, GSK-3) and G-protein coupled receptor (GPCR) modulators.[1] Its utility stems from a unique electronic distribution that balances hydrogen bond donor/acceptor capabilities with a compact, planar topology suitable for ATP-binding pockets.[2]

This technical guide provides a rigorous analysis of the molecule's physicochemical properties, focusing on the critical parameters that dictate its behavior in drug formulation and biological assays: tautomerism, acid-base dissociation (pKa), lipophilicity (LogP/D), and solubility.[2][3]

Part 1: Chemical Identity & Structural Analysis[2][4][5]

The 1H-pyrazolo[3,4-c]pyridine core is a fused bicyclic system containing three nitrogen atoms. The "3,4-c" designation indicates the specific fusion face of the pyridine ring to the pyrazole. The 3-carboxamide moiety introduces a polar "head" group, significantly altering the solvation profile compared to the unsubstituted parent heterocycle.

Nomenclature and Identification
  • IUPAC Name: this compound[4][5]

  • CAS Registry Number: 1427502-31-5[5]

  • Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H
    
    
    N
    
    
    O[1]
  • Molecular Weight: 162.15 g/mol [1]

  • SMILES: NC(=O)c1c2c(cncc2)[nH]n1[3][4]

Tautomeric Equilibrium

A critical feature of this scaffold is the prototropic tautomerism of the pyrazole ring.[4] While the 1H-tautomer is generally the thermodynamically preferred species in the solid state and neutral aqueous solution, the 2H-tautomer becomes accessible under specific binding conditions or solvent environments.[1] This equilibrium is sensitive to the electronic influence of the fused pyridine ring.

Mechanistic Insight: The pyridine nitrogen (N5) exerts an electron-withdrawing effect, increasing the acidity of the pyrazole NH compared to a standard indazole.

Tautomerismcluster_0Prototropic Tautomerismcluster_1Electronic EffectsT11H-Tautomer(Thermodynamically Favored)T22H-Tautomer(Transient/Binding Specific)T1->T2 Solvent/pH DependentEquilibriumPyridineNPyridine N (N5)Electron WithdrawingAcidityIncreased NH Acidity(vs. Indazole)PyridineN->Acidity

Figure 1: Tautomeric equilibrium between 1H and 2H forms, influenced by the fused pyridine ring's electronics.[3]

Part 2: Core Physicochemical Parameters[4]

The following data aggregates experimental ranges and high-confidence consensus models (ACD/Labs, ChemAxon) for the 3-carboxamide derivative.

Physicochemical Data Table[1][3][4][8]
ParameterValue / RangeContext & Implications
Molecular Weight 162.15 DaFragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][4]
cLogP -0.2 to 0.5Low lipophilicity due to the polar amide and pyridine N. Indicates good aqueous solubility potential but requires optimization for membrane permeability.[1]
TPSA ~84 ŲTopological Polar Surface Area. The amide (43 Ų) + Pyrazole/Pyridine Ns contribute significantly. <140 Ų suggests good oral bioavailability.
pKa (Acid) ~10.5 - 11.5Pyrazole NH deprotonation.[1] Higher than simple pyrazoles due to amide stabilization.
pKa (Base) ~2.5 - 3.5Pyridine Nitrogen protonation.[1] Significantly lower than pyridine (pKa ~5.2) due to the electron-withdrawing pyrazole and carboxamide.[1]
H-Bond Donors 2Amide NH

+ Pyrazole NH.[1]
H-Bond Acceptors 3Pyridine N + Amide O + Pyrazole N.
Melting Point >240 °CHigh melting point indicates strong intermolecular H-bonding and crystal lattice energy (typical of planar carboxamides).[1][4]
Ionization Behavior

The molecule is amphoteric but predominantly exists as a neutral species at physiological pH (7.4).[4]

  • Acidic pH (< 2): Protonation occurs at the pyridine nitrogen (N5), forming a cationic species.[2][3] This significantly enhances solubility.

  • Basic pH (> 11): Deprotonation of the pyrazole NH (N1) forms an anion.

Part 3: Solubility & Stability Profile

Aqueous Solubility[1][2][4]
  • Neutral pH (Water): Moderate to Low. The planar aromatic stacking and strong intermolecular hydrogen bonds (amide dimer motif) limit intrinsic solubility (

    
    ).
    
  • Acidic Media (0.1 N HCl): High. Protonation of the pyridine nitrogen disrupts stacking and increases solvation.

  • Organic Solvents: Highly soluble in DMSO and DMF.[1] Sparingly soluble in non-polar solvents (hexane, DCM) due to high polarity.

Stability[1][2][4]
  • Solid State: Chemically stable at room temperature.[1] Hygroscopicity is generally low unless in salt form (e.g., HCl salt).[2]

  • Solution Stability:

    • Hydrolysis:[1] The carboxamide bond is robust under standard physiological conditions but can hydrolyze to the carboxylic acid under strong acidic/basic reflux (e.g., 6N HCl, 100°C).[2][3]

    • Oxidation:[1] The pyridine ring is resistant to oxidative metabolism, but the pyrazole nitrogen can be a site for glucuronidation in vivo.[2][3]

Part 4: Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the pyridine nitrogen and pyrazole NH.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Titrant: 0.1 M KOH and 0.1 M HCl (standardized).

  • Media: 0.15 M KCl (ionic strength adjustor).

Methodology:

  • Preparation: Dissolve 1-2 mg of the compound in a minimal volume of DMSO (ensure final DMSO < 2% v/v) and add to 20 mL of degassed 0.15 M KCl solution.

  • Acidification: Lower the pH to ~1.8 using 0.1 M HCl to ensure the pyridine is fully protonated.

  • Titration: Titrate with 0.1 M KOH under inert gas (N

    
     or Ar) atmosphere to exclude CO
    
    
    . Record pH vs. volume added.
  • Data Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.[4]

    • First Inflection: Deprotonation of Pyridine H

      
       (expect pH ~3.0).
      
    • Second Inflection: Deprotonation of Pyrazole NH (expect pH >10.5).

Protocol: Shake-Flask LogD Measurement

Objective: To measure lipophilicity at physiological pH.[1]

Methodology:

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve compound in the pre-saturated octanol phase (Target conc: 100 µM).

  • Partitioning: Add equal volume of pre-saturated PBS. Shake at 25°C for 4 hours.

  • Separation: Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation: LogDngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       = Log
      
      
      ([Conc]
      
      
      / [Conc]
      
      
      ).

Part 5: Implications for Drug Design[4][9]

The this compound scaffold offers a distinct "design vector" profile.

DrugDesigncluster_ADMEADME Implicationscluster_TargetTarget BindingScaffold1H-pyrazolo[3,4-c]pyridine3-carboxamideSolubilitySolubility Strategy:Use HCl salt orLipid formulationScaffold->SolubilityPermeabilityPermeability:Moderate (Polar).Optimize R-groups for lipophilicity.Scaffold->PermeabilityHingeKinase Hinge Binder:Donor-Acceptor MotifScaffold->HingeFragmentFBDD Starting Point:Grow vectors at N1 and C5/C7Scaffold->FragmentMetabolismMetabolic Stability:High (Pyridine core).Watch for N-glucuronidation.

Figure 2: Strategic implications of physicochemical properties on drug design and formulation.[1]

  • Kinase Selectivity: The H-bond donor-acceptor motif mimics the adenine ring of ATP, making it a "privileged scaffold" for kinase hinge binding.[1][4]

  • Fragment Growth: The N1 position is the primary vector for increasing molecular weight and lipophilicity (e.g., adding aryl/benzyl groups) to access the hydrophobic pocket.[3][4]

  • Formulation: Due to the high melting point and moderate logP, formulation development should prioritize particle size reduction (micronization) or salt formation (Mesylate or HCl) to enhance dissolution rates.[3][4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]

  • Bentham Science. (2021).[4] Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

Tautomerism in pyrazolo[3,4-c]pyridine systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-c]pyridine Systems

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity.[1][2] Its structural similarity to purine bases makes it a compelling template for the design of kinase inhibitors, anticancer agents, and other therapeutics.[3][4][5] A critical, yet often nuanced, aspect of its chemistry is tautomerism—the dynamic equilibrium between structural isomers.[6][7] Understanding and controlling the tautomeric preference of pyrazolo[3,4-c]pyridine derivatives is paramount in drug discovery, as different tautomers can exhibit profoundly different physicochemical properties, receptor binding affinities, and metabolic stabilities. This guide provides a comprehensive technical overview of the principles, influential factors, and analytical methodologies for investigating tautomerism in this important heterocyclic system.

The Phenomenon of Tautomerism in Pyrazolo[3,4-c]pyridines

Tautomerism in heterocyclic compounds involves the migration of a proton, typically hydrogen, accompanied by a shift in double bonds.[8][9] In the context of the pyrazolo[3,4-c]pyridine system, the most significant form of tautomerism is annular tautomerism , which concerns the position of the proton on one of the two nitrogen atoms within the pyrazole ring.[10][11]

This results in two primary tautomeric forms: the 1H-pyrazolo[3,4-c]pyridine and the 2H-pyrazolo[3,4-c]pyridine .

Caption: Annular tautomerism in the pyrazolo[3,4-c]pyridine core.

While both forms are theoretically possible, experimental and computational studies have consistently shown that the 1H-tautomer is significantly more stable and thus the predominant form for the parent scaffold and many of its derivatives.[7][12] Quantum-chemical calculations indicate the 1H-tautomer is more stable by nearly 9 kcal/mol, a substantial energy difference that heavily favors this form at equilibrium.[7] This preference is attributed to the aromatic stabilization of both the pyrazole and pyridine rings when the double bond is located at the ring fusion.[5]

Factors Influencing the Tautomeric Equilibrium

Despite the inherent stability of the 1H-form, the tautomeric equilibrium is not immutable. It is a dynamic process influenced by a delicate interplay of electronic, steric, and environmental factors.

Substituent Effects

The electronic nature of substituents on the bicyclic ring system can modulate the relative stability of the tautomers.

  • Electron-Withdrawing Groups (EWGs): An EWG on the pyrazole ring tends to favor the tautomer where the proton is on the more distant nitrogen atom. This is because the nitrogen with the lone pair is better able to stabilize the electron-deficient ring.[13]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the energy gap between tautomers or, in some cases, favor the tautomer where the proton is on the adjacent nitrogen. This is due to the stabilization of the protonated nitrogen by the electron-donating effect.[14]

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers, primarily through polarity and hydrogen bonding.[15][16][17]

  • Polarity: A more polar solvent will generally stabilize the more polar tautomer.[18] The dipole moments of the 1H- and 2H-tautomers can differ, leading to a shift in equilibrium in solvents of varying polarity.

  • Hydrogen Bonding: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the nitrogen atoms of the scaffold. Solvents that are strong hydrogen bond acceptors can stabilize the N-H proton of a specific tautomer, shifting the equilibrium.[17] For example, a solvent that preferentially accepts a hydrogen bond from the N1-H proton will further stabilize the 1H-tautomer.

Temperature

Temperature can influence the equilibrium constant of the tautomeric interconversion. Variable temperature (VT) NMR studies are instrumental in observing these shifts. As temperature increases, the population of the less stable tautomer may increase if the energy barrier for interconversion is overcome.[18]

Methodologies for Tautomer Characterization

A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form.

Workflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Syn Synthesis of Pyrazolo[3,4-c]pyridine Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) Syn->NMR UV UV-Vis Spectroscopy (Solvent Study) Syn->UV Xray X-Ray Crystallography (Solid State) Syn->Xray Comp Computational Modeling (DFT Calculations) Syn->Comp Result Determination of Predominant Tautomer & Equilibrium Constant NMR->Result UV->Result Xray->Result Comp->Result

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[8][10] It provides direct structural information and can quantify the relative populations of different species.

Key NMR Experiments & Their Rationale:

  • ¹H NMR: The chemical shift of the N-H proton is a primary indicator. However, this signal can be broad and solvent-dependent. More reliably, the chemical shifts of the C-H protons adjacent to the pyrazole nitrogens are sensitive to the tautomeric state.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are distinct for each tautomer. In cases of rapid interconversion, averaged signals are observed.[14]

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shifts and coupling constants (e.g., ¹J(N,H)) provide definitive evidence of the proton's location.[12][19]

  • 2D NMR (HMBC, NOE): Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range couplings between the N-H proton and nearby carbons, confirming its position. Nuclear Overhauser Effect (NOE) experiments can show through-space proximity between the N-H proton and other protons, helping to assign the structure.[13][20]

Parameter 1H-Tautomer 2H-Tautomer Rationale
¹H NMR (N-H) Typically downfield (e.g., >12 ppm)Different chemical shiftThe chemical environment of the N-H proton is distinct in each isomer.
¹³C NMR (C3) ShieldedDeshieldedThe carbon atom adjacent to the protonated nitrogen (N1) experiences a different electronic environment than when adjacent to a lone-pair nitrogen (N2).
¹⁵N NMR (N1) Shows ¹J(N,H) couplingNo ¹J(N,H) couplingDirect observation of the N-H bond through scalar coupling.
¹⁵N NMR (N2) No ¹J(N,H) couplingShows ¹J(N,H) couplingConfirms the absence of a proton at this position in the 1H-tautomer.
HMBC Correlation from N1-H to C3 and C7aCorrelation from N2-H to C3Establishes connectivity over 2-3 bonds, pinpointing the proton's location.
Table 1: Representative NMR observables for distinguishing pyrazolo[3,4-c]pyridine tautomers. Specific chemical shifts are highly dependent on substituents and solvent.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[3,4-c]pyridine derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often preferred as it slows down N-H proton exchange, resulting in sharper signals.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shift and line shape of the N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the key carbon atoms.

  • ¹⁵N NMR Acquisition (if available): Acquire ¹H-¹⁵N HMBC or HSQC spectra. This is often the most definitive experiment. The presence of a correlation for one nitrogen and its absence for the other confirms the proton's location.[12]

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between the N-H proton and nearby protons (e.g., on a substituent at C7).

  • Data Interpretation: Analyze the spectra in conjunction. A ¹H-¹⁵N HMBC correlation from the downfield N-H proton to the N1 nitrogen signal confirms the 1H-tautomer. This is corroborated by the ¹³C chemical shifts and any observed NOEs.

  • Causality: The choice of multiple NMR experiments provides a self-validating system. For instance, an HMBC correlation confirms bonding proximity, while an NOE confirms spatial proximity, together building an unambiguous structural assignment.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, especially when the tautomers have distinct electronic absorption spectra.[21][22]

Protocol: Solvent-Dependent UV-Vis Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent (e.g., acetonitrile).

  • Solvent Series: Prepare a series of solutions of identical concentration in different solvents with a wide range of polarities and hydrogen-bonding capabilities (e.g., hexane, chloroform, acetonitrile, ethanol, water).[15]

  • Spectrum Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

  • Analysis: Compare the spectra. A significant shift in the absorption maximum (λmax) or a change in the shape of the absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.[23] This solvatochromism arises because solvents differentially stabilize the ground and excited states of the different tautomers.[16]

  • Causality: By correlating the spectral changes with solvent properties (e.g., dielectric constant, Kamlet-Taft parameters), one can infer which tautomer is stabilized by which type of solvent interaction. For example, if the λmax shifts to a longer wavelength in protic solvents, it suggests that the tautomer stabilized by hydrogen bonding has a smaller ground-to-excited state energy gap.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[19][20][24] While this does not directly reflect the equilibrium in solution, it provides a definitive structural anchor and can be used to calibrate computational models. The solid-state structure often represents the most stable tautomer, as crystal packing forces tend to select the lowest-energy conformer and tautomer.[19]

Implications for Drug Discovery and Development

The precise tautomeric form of a pyrazolo[3,4-c]pyridine derivative is critical as it dictates the molecule's three-dimensional shape and its hydrogen bond donor-acceptor pattern. These features are fundamental to molecular recognition by a biological target.

  • Receptor Binding: A change from the 1H- to the 2H-tautomer relocates the crucial hydrogen bond donor (N-H) and acceptor (lone-pair N) sites. This can completely alter the binding mode to a protein kinase or other target, potentially abolishing activity or inducing an undesired off-target effect.

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility. These properties directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. For instance, a more polar tautomer may have better aqueous solubility but lower membrane permeability.

  • Intellectual Property: The ability to identify, isolate, or preferentially stabilize a specific, more active tautomer can be a key component of a drug's patent protection.

Conclusion

is a fundamental chemical property with profound implications for their application in medicinal chemistry. While the 1H-tautomer is generally the most stable form, a thorough investigation using a combination of high-resolution NMR spectroscopy, solvent-dependent UV-Vis studies, and computational modeling is essential for any drug development program involving this scaffold. This rigorous, multi-faceted approach ensures that the structure being synthesized and tested is the one intended, and that its properties are well-understood, ultimately de-risking the path to a successful therapeutic agent.

References

  • Wojcicka, A., & Błaszczak-Świątkiewicz, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6687. Available from: [Link]

  • Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34661–34665. Available from: [Link]

  • Taylor, M. S., & Kobaslija, M. (2017). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 58(24), 2363-2366. Available from: [Link]

  • Kaczmarek, E., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2640. Available from: [Link]

  • Kaczmarek, E., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. Molecules, 24(14). Available from: [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available from: [Link]

  • Rani, P., & Singh, P. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1025-1032. Available from: [Link]

  • Encyclopedia MDPI. (n.d.). Tautomerism Detected by NMR. Available from: [Link]

  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. Available from: [Link]

  • Al-Soud, Y. A., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. ResearchGate. Available from: [Link]

  • Al-Soud, Y. A., et al. (2008). The annular tautomerism of the curcuminoid NH-pyrazolesw. New Journal of Chemistry, 33(1), 190-198. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1770. Available from: [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available from: [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329. Available from: [Link]

  • Clever, M. G., et al. (2015). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 21(52), 19129–19136. Available from: [Link]

  • Zahedi-Tabrizi, M., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available from: [Link]

  • Brana, M. F., et al. (2005). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Bioorganic & Medicinal Chemistry, 13(10), 3475-3489. Available from: [Link]

  • ResearchGate. (n.d.). Tautomers of pyrazolo[3,4-c]pyridine. Available from: [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. Available from: [Link]

  • Bendev, V. V., et al. (2019). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(5), 444-453. Available from: [Link]

  • Truckses, T. D., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2677–2685. Available from: [Link]

  • Kumar, D., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(8), 4026–4034. Available from: [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... Available from: [Link]

  • Rajendran, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Nisoli, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530–2536. Available from: [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. Available from: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available from: [Link]

  • Quiroga, M., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2213. Available from: [Link]

  • Kyrychenko, A., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(35), 8673–8681. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available from: [Link]

  • Latypova, L. R., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2623. Available from: [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31690–31707. Available from: [Link]

  • Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Quiroga, M., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Feyer, V., et al. (2009). An Experimental and Theoretical Core-Level Study of Tautomerism in Guanine. The Journal of Physical Chemistry A, 113(34), 9605–9611. Available from: [Link]

  • Seela, F., & Peng, X. (2006). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry, 4(1), 181-189. Available from: [Link]

Sources

Regioselectivity in the Synthesis of Pyrazolo[3,4-c]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indazoles in kinase inhibitors (e.g., CDK, GSK-3) and immuno-oncology targets. However, its utility is frequently bottlenecked by regiochemical ambiguity .

The core challenge lies in the distinct electronic environments of the pyrazole nitrogens (N1 vs. N2). N1 is typically the thermodynamic sink, while N2 is kinetically accessible under specific conditions. Furthermore, de novo synthesis of the core often yields inseparable mixtures of isomers. This guide provides a definitive, mechanism-based approach to controlling regioselectivity during both ring construction and late-stage functionalization.

Mechanistic Principles of Regiocontrol

The Electronic Landscape

The pyrazolo[3,4-c]pyridine system exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer due to aromatic stabilization.

  • N1 (Thermodynamic): Alkylation at N1 retains the full aromaticity of the pyridine ring and minimizes steric clash with the C3 substituent.

  • N2 (Kinetic/Chelation): N2 alkylation disrupts the "perfect" aromaticity but can be favored by tight ion pairing or chelation effects involving the pyridine nitrogen (N5) or exocyclic substituents.

The Solvent Switch Mechanism

Regioselectivity in N-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of the ion pair formed between the deprotonated heterocycle and the metal cation.

  • Scenario A: Loose Ion Pairs (DMSO/DMF) In polar aprotic solvents, the cation is well-solvated. The pyrazolo[3,4-c]pyridine anion acts as a free nucleophile. The reaction is under thermodynamic control , overwhelmingly favoring the N1-isomer .

  • Scenario B: Tight Ion Pairs (THF/Toluene) In non-polar or weakly polar solvents, the metal cation (e.g., Na+, Li+) remains tightly coordinated to the heterocycle. Coordination often occurs between the cation and the N2/N7 (or N2/N5) cleft. This directs the electrophile to the N2 position via a proximity effect.

Synthetic Strategies & Regiocontrol[1]

Decision Tree: Selecting the Right Route

G Start Target: Pyrazolo[3,4-c]pyridine Q1 Is the Pyridine Ring Pre-functionalized? Start->Q1 RouteA Route A: Pyridine Ring Formation (From 5-Aminopyrazoles) Q1->RouteA No (Build Pyridine) RouteB Route B: Pyrazole Ring Formation (From 3-Acyl-4-halopyridines) Q1->RouteB Yes (Build Pyrazole) RouteC Route C: Direct N-Alkylation (From Unsubstituted Core) Q1->RouteC Core Exists A_Mech Mechanism: Michael Addn + Cyclocondensation Selectivity: High (Steric/Electronic control) RouteA->A_Mech B_Mech Mechanism: Hydrazine Substitution + Condensation Selectivity: Low (Often 1:1 Mixtures) RouteB->B_Mech C_Mech Mechanism: SN2 Displacement Selectivity: Tunable (Solvent/Base dependent) RouteC->C_Mech

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and regiochemical requirements.

Route A: Pyridine Ring Formation (The "Controlled" Approach)

This is the preferred method for generating N1-substituted cores with high fidelity.

  • Precursor: N1-substituted 5-aminopyrazole.

  • Reagent: 1,3-dielectrophile (e.g.,

    
    -ketoester, alkoxymethylene malonate).
    
  • Regiochemistry: The exocyclic amine of the pyrazole is the hardest nucleophile and attacks the most reactive electrophile first. The N1 substituent is "locked in" from the starting material.

Route B: Pyrazole Ring Formation (The "Classical" Approach)
  • Precursor: 3-Acyl-4-chloropyridine.

  • Reagent: Hydrazine or Alkylhydrazine.

  • Regiochemistry: Using methylhydrazine often results in a mixture of N1 and N2 isomers because the hydrazine nitrogens have similar nucleophilicity.

  • Optimization: Use arylhydrazines (regioselective for N1 due to conjugation) or bulky protecting groups on the hydrazine to steer selectivity.

Route C: Late-Stage N-Alkylation (The "Tunable" Approach)

When functionalizing the unsubstituted core (1H-pyrazolo[3,4-c]pyridine), use the following conditions:

Target IsomerSolventBaseMechanismSelectivity (Approx)
N1-Alkyl DMF or DMSOCs₂CO₃ or K₂CO₃Thermodynamic / Loose Ion Pair> 10 : 1
N2-Alkyl THFNaHMDS or LiHMDSKinetic / Tight Ion Pair2 : 1 to 8 : 1

Experimental Protocols

Protocol 1: Regioselective Synthesis via Route A (N1-Selectivity)

Objective: Synthesis of 1-phenyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate.

  • Reactants: Dissolve 5-amino-1-phenylpyrazole (1.0 equiv) and ethyl (ethoxymethylene)pyruvate (1.1 equiv) in glacial acetic acid.

  • Cyclization: Heat the mixture at reflux (110 °C) for 4–6 hours. The amine attacks the ethoxymethylene carbon first (Michael-type), followed by cyclization onto the ester.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: This route unequivocally places the phenyl group at N1.

Protocol 2: Tunable N-Alkylation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Objective: Selective methylation at N1 vs. N2.

For N1-Methylation (Thermodynamic):

  • Suspend 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv) and stir for 30 min at RT.

  • Add MeI (1.1 equiv) dropwise. Stir for 2 h.

  • Result: ~95% N1-isomer.

For N2-Methylation (Kinetic):

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF (0.1 M) under Ar.

  • Cool to 0 °C. Add NaHMDS (1.2 equiv, 1M in THF) dropwise. Stir for 30 min to form the sodium salt (tight ion pair).

  • Add MeI (1.1 equiv). Stir at 0 °C for 1 h.

  • Result: Enriched N2-isomer mixture (typically requires chromatography).

Analytical Validation: Proving the Structure

Distinguishing N1 and N2 isomers requires advanced NMR techniques. Simple 1D proton NMR is often insufficient due to overlapping signals.

NMR Diagnostic Table[4][5]
FeatureN1-Isomer (1H)N2-Isomer (2H)
NOESY / ROESY Strong NOE between N-Alkyl and C7-H (pyridine ring). Weak/No NOE with C3-H.Strong NOE between N-Alkyl and C3-H (pyrazole ring). No NOE with C7-H.
¹³C Chemical Shift C3 carbon is typically shielded relative to N2 isomer.C3 carbon is typically deshielded .
HMBC (Long Range) N-Alkyl protons show correlation to C7a (bridgehead carbon).N-Alkyl protons show correlation to C3 .
X-Ray Crystallography

The gold standard. N1-substituted isomers typically crystallize more readily due to planar packing, whereas N2-isomers may display twisted geometries depending on steric bulk at C3.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al. (2023).[1] RSC Advances. [Link] Key Insight: Detailed protection group strategies (SEM, Ms) and functionalization vectors for the [3,4-c] core.

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Bookser, B. C., et al. (2018). The Journal of Organic Chemistry. [Link] Key Insight: Establishes the THF (N2) vs. DMSO (N1) solvent switch rule for fused pyrazoles.

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Doganc, F., & Göker, H. (2024). Magnetic Resonance in Chemistry. [Link] Key Insight: Definitive HMBC and NOESY protocols for distinguishing N1/N2 isomers.

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Tsikouris, O., et al. (2008).[2] Magnetic Resonance in Chemistry. [Link] Key Insight: Confirmation that the N1-H tautomer is the predominant species in solution.

Sources

Technical Guide: Design, Synthesis, and Characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and characterization of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide analogs.

Executive Summary & Scope

The 1H-pyrazolo[3,4-c]pyridine scaffold (often referred to as 5-azaindazole) represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its structural similarity to purine bases allows it to function as a potent ATP-competitive inhibitor for various kinases, most notably Glycogen Synthase Kinase-3 beta (GSK-3


)  and Cyclin-Dependent Kinases (CDKs) .

This guide addresses the specific requirements for developing 3-carboxamide derivatives of this scaffold. These analogs are designed to engage the "hinge region" of kinase domains via hydrogen bonding motifs provided by the carboxamide group and the pyridine nitrogen.

Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Chemical Structure & Retrosynthetic Strategy[1]

Structural Analysis

The core structure consists of a pyridine ring fused to a pyrazole ring across the [3,4] positions of the pyridine.

  • Numbering: The IUPAC numbering for the 1H-tautomer places the pyrazole nitrogens at 1 and 2, the carboxamide at 3, and the pyridine nitrogen at position 5.

  • Critical Features:

    • N5 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.

    • C3-Carboxamide: Provides a donor-acceptor motif (–CONH2) crucial for selectivity.

    • N1-H (Pyrazole): Often substituted (R1) to tune solubility and pharmacokinetic properties.

Retrosynthetic Pathway

The most robust synthetic route utilizes a hydrazine cyclization of a functionalized pyridine precursor.

Pathway:

  • Precursor: 3-acyl-4-pyridinecarboxylate (or nitrile).

  • Cyclization: Reaction with hydrazine (or substituted hydrazine) yields the pyrazolo-pyridine core.

  • Amidation: Conversion of the C3-ester or C3-nitrile to the primary carboxamide.

Synthesis Start 3-Acetyl-4-pyridinecarboxylic acid ethyl ester Step1 Hydrazine Cyclization (NH2NH2 / EtOH, Reflux) Start->Step1 Ring Closure Intermediate Ethyl 1H-pyrazolo[3,4-c] pyridine-3-carboxylate Step1->Intermediate Step2 Ammonolysis (NH3 / MeOH or H2O2/NaOH) Intermediate->Step2 Functional Group Transformation Product 1H-Pyrazolo[3,4-c]pyridine- 3-carboxamide Step2->Product

Caption: General synthetic workflow for accessing the 3-carboxamide core from pyridine precursors.

Experimental Protocols

Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Intermediate)

This step forms the bicyclic core. The choice of solvent (Ethanol vs. Acetic Acid) influences the tautomeric ratio and yield.

  • Reagents: Ethyl 3-acetylisonicotinate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Abs.).

  • Protocol:

    • Dissolve Ethyl 3-acetylisonicotinate in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherms.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

    • Causality: The hydrazine attacks the ketone first, forming a hydrazone, which then undergoes intramolecular nucleophilic attack on the ester carbonyl to close the pyrazole ring.

Conversion to 3-Carboxamide

Direct ammonolysis is preferred to avoid harsh hydrolysis/coupling steps.

  • Reagents: 7N Ammonia in Methanol (excess).

  • Protocol:

    • Suspend the intermediate ester in a sealed tube with 7N NH3/MeOH (10–20 eq).

    • Heat to 80°C for 12–24 hours.

    • Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove lipophilic impurities. Recrystallize from MeOH/Water if necessary.

  • Self-Validation: The disappearance of the ester ethyl signals (quartet ~4.4 ppm, triplet ~1.4 ppm) in NMR confirms reaction completion.

Basic Characterization (The "Fingerprint")

Accurate characterization is vital to distinguish the [3,4-c] isomer from the [3,4-b] isomer (a common byproduct if starting materials are isomeric mixtures).

Nuclear Magnetic Resonance (NMR)

The 1H-pyrazolo[3,4-c]pyridine core has a distinct proton signature due to the position of the pyridine nitrogen (N5).

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

PositionMultiplicityShift (

ppm)
Structural Logic
H-4 Singlet (s)9.0 – 9.2Diagnostic Peak. Deshielded by the adjacent N5 and the aromatic ring current. Appears as a sharp singlet due to lack of vicinal protons.
H-6 Doublet (d)8.3 – 8.5Ortho to N5. Shows coupling (

Hz) to H-7.
H-7 Doublet (d)7.8 – 8.0Meta to N5. Shows coupling (

Hz) to H-6.
NH (Amide) Broad Singlets7.4 & 7.8Characteristic diastereotopic protons of the primary amide (-CONH2).
NH (Ring) Broad (br)13.5 – 14.0Highly exchangeable pyrazole NH. Often disappears with

shake.

Differentiation from [3,4-b] Isomer:

  • [3,4-c]: H4 is a singlet . H6 and H7 are doublets .

  • [3,4-b]: Typically shows a dd, dd, dd pattern (H4, H5, H6) or a singlet at H3 if substituted, but the pyridine ring protons (H4, H5, H6) form a continuous spin system (d, dd, d). The isolated singlet of the [3,4-c] isomer is the key differentiator.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Pattern: Expect a strong

    
     peak.
    
  • Fragmentation: Loss of

    
     (M-17) from the carboxamide is a common fragmentation pathway in MS/MS.
    
Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide). The pyridine core absorbs strongly at 254 nm.

Biological Characterization & Mechanism[2]

Primary Target: GSK-3 Inhibition

The 3-carboxamide analogs are designed to mimic the adenine ring of ATP.

  • Mechanism: ATP-Competitive Inhibition.

  • Binding Mode:

    • Hinge Binder: The pyrazole nitrogen (donor) and/or the pyridine nitrogen (acceptor) form hydrogen bonds with the kinase hinge region (residues Val135/Asp133 in GSK-3

      
      ).
      
    • Specificity: The 3-carboxamide group extends into the solvent-accessible region or interacts with the "gatekeeper" residue, often improving selectivity over CDK2.

Mechanism Target GSK-3 Beta (ATP Binding Pocket) Effect Inhibition of Tau Phosphorylation Target->Effect Downstream Ligand Pyrazolo[3,4-c]pyridine 3-carboxamide Interaction1 H-Bond: Val135 (Hinge) Ligand->Interaction1 Donor/Acceptor Interaction2 H-Bond: Asp133 Ligand->Interaction2 Interaction1->Target Interaction2->Target

Caption: Simplified mode of action for GSK-3 beta inhibition by the scaffold.

In Vitro Assay Protocol (Kinase Glo)

To validate biological activity, a luminescent kinase assay is standard.

  • Reagents: Recombinant GSK-3

    
    , Peptide Substrate (GS-1), ATP (
    
    
    
    ), Test Compound.
  • Procedure:

    • Incubate enzyme + compound for 15 min at RT.

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at 30°C.

    • Add Kinase-Glo reagent (Promega) to quantify residual ATP.

  • Data Analysis: Plot RLU vs. log[Compound] to determine

    
    .
    
  • Valid

    
     Range:  Potent analogs typically show 
    
    
    
    .

References

  • Synthesis & Functionalization

    • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Advances.
  • GSK-3 Inhibition Context

    • 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). (Note: Discusses the [3,4-b] isomer, but establishes the pharmacophore relevance).
  • General Characterization Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine.

Methodological & Application

Synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine has made it a focal point for the design of novel therapeutics targeting a range of biological entities, including kinases and G-protein coupled receptors. The introduction of a carboxamide functionality at the C-3 position can critically influence the molecule's pharmacological profile by providing a key hydrogen bonding motif for receptor interaction. This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide, designed for researchers and scientists in drug development. The described synthetic strategy is built upon established methodologies for the construction of the pyrazolopyridine core, followed by a regioselective functionalization and subsequent amidation.

Synthetic Strategy Overview

The synthesis of this compound is approached via a three-stage process. The initial phase involves the construction of a 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. This is followed by a regioselective iodination at the C-3 position of the pyrazole ring. The final stage is a palladium-catalyzed aminocarbonylation of the 3-iodo intermediate to furnish the target carboxamide. This strategy is selected for its robustness and the commercial availability of the starting materials.

Synthetic_Pathway A 6-chloro-4-methylpyridin-3-amine B 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one A->B  NaNO2, Ac2O, DCE   C 5-chloro-1H-pyrazolo[3,4-c]pyridine B->C  NaOMe, MeOH   D 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine C->D  I2, KOH, DMF   E This compound D->E  Pd(OAc)2, Xantphos, CO, NH3  

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This initial two-step procedure establishes the core heterocyclic scaffold. The first step involves a diazotization of 6-chloro-4-methylpyridin-3-amine followed by an intramolecular cyclization. The subsequent deacetylation furnishes the desired pyrazolopyridine.[1]

Step 1.1: Synthesis of 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one

  • Materials:

    • 6-chloro-4-methylpyridin-3-amine

    • Acetic anhydride (Ac₂O)

    • Sodium nitrite (NaNO₂)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (10.0 eq).

    • Cool the mixture to 0 °C and add sodium nitrite (NaNO₂) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 20 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1.2: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Materials:

    • 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (0.25 eq) to the solution and stir at room temperature for 1 hour.

    • Monitor the deacetylation by TLC.

    • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

    • Concentrate the solution under reduced pressure.

    • Add water to the residue, and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.

Compound Starting Material Reagents Yield
1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one 6-chloro-4-methylpyridin-3-amineNaNO₂, Ac₂O, DCE~90% (crude)
5-chloro-1H-pyrazolo[3,4-c]pyridine 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-oneNaOMe, MeOH~95%
Part 2: Synthesis of 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

This step introduces a halogen at the C-3 position, which is crucial for the subsequent palladium-catalyzed aminocarbonylation. The protocol is adapted from a similar iodination of 1H-pyrazolo[3,4-b]pyridine.[2]

  • Materials:

    • 5-chloro-1H-pyrazolo[3,4-c]pyridine

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF.

    • Add potassium hydroxide (4.0 eq) to the solution, followed by the portion-wise addition of iodine (2.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. The product will be more non-polar than the starting material.

    • After completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.

Part 3: Synthesis of this compound

The final step is a palladium-catalyzed aminocarbonylation. This reaction introduces the carboxamide group at the C-3 position. The use of a CO-generating reagent or a CO balloon is required. The conditions presented here are generalized and may require optimization for this specific substrate.

  • Materials:

    • 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Ammonia source (e.g., ammonia solution in dioxane or an ammonium salt)

    • Carbon monoxide (CO) source (e.g., CO gas balloon or a CO-releasing molecule)

    • A suitable base (e.g., Triethylamine or DBU)

    • A suitable solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • In a pressure-rated reaction vessel, combine 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

    • Add the base (2.0-3.0 eq) and the ammonia source.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Introduce carbon monoxide (typically 1-10 atm).

    • Heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

References

  • Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021).
  • Sheldrake, P. W., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35063. Available at: [Link]

  • Kannaboina, P., et al. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source.

Sources

"1H-pyrazolo[3,4-c]pyridine-3-carboxamide" as a factor Xa inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility and Optimization of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide Derivatives in Factor Xa Inhibition

Executive Summary

The This compound scaffold represents the pharmacologically active core of several direct Factor Xa (FXa) inhibitors, most notably Apixaban (BMS-562247) .[1][2][3] While often referred to in process chemistry as the "final scaffold," the efficient generation of the carboxamide moiety from its ethyl ester intermediate is the critical yield-determining step in the manufacturing of these anticoagulants.

This Application Note provides a detailed technical guide on the synthesis, optimization, and characterization of this scaffold. We focus specifically on the transformation of the ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate intermediate into its bioactive carboxamide form.

Scientific Background & Mechanism

Factor Xa (FXa) is the rate-limiting serine protease at the convergence of the intrinsic and extrinsic coagulation pathways. Inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby halting fibrin clot formation without affecting existing thrombin levels.[4][5][6]

Pharmacophore Logic: The Pyrazolo-Pyridine Scaffold

The this compound core is engineered to bind reversibly to the active site of FXa.

  • S1 Pocket: The P1 moiety (typically a p-methoxyphenyl group at N1) occupies the hydrophobic S1 pocket.

  • S4 Pocket: The P4 moiety (typically a lactam-phenyl group at N6) binds in the S4 pocket.

  • The Carboxamide (C3): This group is crucial for hydrogen bonding interactions within the active site, stabilizing the inhibitor-enzyme complex.

Pathway Visualization: Coagulation Cascade

The following diagram illustrates the critical intervention point of FXa inhibitors within the biological cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyrazolo[3,4-c]pyridine-3-carboxamide (Inhibitor) Inhibitor->FXa Direct Inhibition (Ki ~0.08 nM)

Figure 1: Mechanism of action showing direct inhibition of Factor Xa by the pyrazolo-pyridine scaffold.

Synthetic Protocol: Amidation of the Ester Intermediate

The synthesis of the bioactive carboxamide is achieved via the aminolysis of its precursor, the ethyl ester. This step is chemically sensitive; aggressive conditions can lead to ring opening of the lactam or hydrolysis of the ester to the carboxylic acid (an impurity).

Reaction Scheme Overview

SynthesisWorkflow Precursor Ethyl Ester Intermediate (C22H22N4O4) Reaction Aminolysis (Nucleophilic Acyl Substitution) Precursor->Reaction Reagents Reagents: Formamide + NaOMe OR NH3/MeOH Reagents->Reaction Workup Workup: Aqueous Precipitation Reaction->Workup Control Temp < 60°C Product Target Carboxamide (Apixaban Scaffold) Workup->Product Filtration & Drying

Figure 2: Synthetic workflow for the conversion of the ethyl ester intermediate to the target carboxamide.

Detailed Protocol: Formamide-Mediated Aminolysis

This method is preferred over aqueous ammonia for large-scale synthesis due to higher solubility and reduced hydrolysis side-products.

Materials:

  • Substrate: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][7][8][9][10]

  • Reagent: Formamide (99%).

  • Base: Sodium Methoxide (NaOMe), 30% solution in methanol.

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 1.0 equivalent of the Ethyl Ester substrate and 5.0 volumes of DMF. Stir until a suspension or partial solution is achieved.

  • Reagent Addition: Add 2.0 equivalents of Formamide.

  • Catalysis: Cool the mixture to 0–5°C. Slowly add 1.2 equivalents of NaOMe solution dropwise. Caution: Exothermic reaction.

  • Reaction: Warm the mixture to room temperature (20–25°C) and stir for 2–4 hours.

    • Process Checkpoint: Monitor by HPLC. The reaction is complete when the starting ester area is < 0.5%.

  • Quenching: Slowly add the reaction mixture to 10 volumes of water pre-cooled to 5°C. Rapid stirring is essential to ensure fine particle formation.

  • Isolation: Stir the aqueous slurry for 1 hour. Filter the solids.[9]

  • Washing: Wash the filter cake with water (2 x 2 volumes) followed by Ethanol (1 volume) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Analytical Characterization

To validate the structure of the this compound derivative, specific spectral markers must be confirmed.

Data Summary Table
Analytical MethodKey ParameterExpected Observation
HPLC Retention Time (RT)Carboxamide elutes earlier than the Ethyl Ester (more polar).
1H-NMR (DMSO-d6) Amide Protons (

)
Two distinct singlets (broad) at

7.4 ppm and

7.7 ppm.
1H-NMR (DMSO-d6) Methoxy Group (

)
Singlet at

3.80 ppm (Integration: 3H).
IR Spectroscopy Carbonyl StretchAmide I band at ~1680 cm⁻¹ (distinct from Ester ~1730 cm⁻¹).
Mass Spectrometry Molecular Ion

consistent with calculated mass (e.g., 460.2 for Apixaban).
Critical NMR Validation

The disappearance of the ethoxy quartet (


 4.3 ppm) and triplet  (

1.3 ppm) from the starting material is the primary indicator of successful conversion. The appearance of the two exchangeable amide protons confirms the formation of the primary amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis to Carboxylic AcidMoisture in reagents. Ensure Formamide and solvents are anhydrous. Reduce NaOMe equivalents.
Incomplete Reaction Low SolubilitySwitch solvent to DMF or NMP. Increase temperature to 40°C (monitor closely for degradation).
Sticky Solid Rapid QuenchingSlow down the addition of the reaction mixture to water. Use a seeding crystal during quenching.
Yellow Discoloration OxidationPerform reaction under Nitrogen (

) atmosphere. Wash final product with cold ethanol.

References

  • Pinto, D. J., et al. (2007).[3][11] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[3][12][13]

  • Jiang, J., & Ji, Y. (2013). Synthetic Communications: An Improved Synthesis of Apixaban. Synthetic Communications, 43(1), 72-79.

  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[13] WO Patent 2003/049681.[13]

  • Luettgen, J. M., et al. (2006). In vitro evaluation of Apixaban, a novel, potent, selective and orally bioavailable factor Xa inhibitor.[3] Blood, 108(11), 4130.

Sources

Application of "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" in Apixaban synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Late-Stage Functionalization of the 1H-pyrazolo[3,4-c]pyridine Core in Apixaban Synthesis

Executive Summary

This application note details the critical synthetic transformation of the 1H-pyrazolo[3,4-c]pyridine-3-carboxylate scaffold into the final 1H-pyrazolo[3,4-c]pyridine-3-carboxamide moiety, the defining polar pharmacophore of Apixaban (Eliquis®).

While early synthetic routes utilized high-pressure ammonolysis to generate this carboxamide, this guide focuses on the Formamide-Mediated Direct Amidation protocol. This advanced method offers superior atom economy, eliminates the need for high-pressure autoclaves, and significantly reduces the formation of the critical "Apixaban Acid" impurity.

Chemical Context & Mechanism

Apixaban is a Factor Xa inhibitor built upon a bicyclic 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core.[1][2] The final synthetic challenge is the conversion of the ethyl ester precursor (Intermediate-7) to the primary carboxamide.

  • Target Structure: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.[1][2][3][4][5][6][7][8][9]

  • Precursor: Apixaban Ethyl Ester (Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate).[4][6]

Reaction Pathway Analysis

The transformation relies on a nucleophilic acyl substitution.

  • Traditional Route (Ammonolysis): Uses

    
     in Methanol/Propylene Glycol. Requires high pressure (4-10 bar) and high temperature (80-120°C).
    
    • Risk:[1][10][11] Slow kinetics (12-24h) lead to competitive hydrolysis, forming the Apixaban Acid Impurity (hydrolysis of ester).

  • Advanced Route (Formamide/Alkoxide): Uses Formamide (

    
    ) activated by Sodium Methoxide (
    
    
    
    ).
    • Advantage:[1][7][11][12][13][14][15] The formamide anion (

      
      ) is a potent nucleophile. The reaction proceeds at ambient pressure and lower temperatures (0-25°C), kinetically favoring amidation over hydrolysis.
      

Visualized Pathways

Figure 1: Chemical Transformation & Impurity Profile[15][17]

ApixabanSynthesis Ester Apixaban Ethyl Ester (Precursor) Reagents Formamide / NaOMe (Nucleophilic Activation) Ester->Reagents Amide Apixaban (Carboxamide Target) Reagents->Amide Primary Pathway (>95% Yield) AcidImp Apixaban Acid (Critical Impurity) Reagents->AcidImp Hydrolysis Side Rxn (Moisture Dependent)

Caption: Figure 1. The conversion of the pyrazolo-pyridine ester to the carboxamide (Apixaban).[6][9][12] The primary pathway utilizes formamide activation to minimize the hydrolysis side-reaction.

Detailed Experimental Protocols

Protocol A: Formamide-Mediated Amidation (Recommended)

Rationale: This protocol avoids high-pressure vessels and minimizes thermal degradation.

Reagents:

  • Apixaban Ethyl Ester (Precursor): 50.0 g (1.0 eq)

  • Formamide: 45.0 mL (~10 eq)

  • Sodium Methoxide (30% in MeOH): 40.0 mL (~2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO: 250 mL

Step-by-Step Methodology:

  • Charge: In a dry 1L reactor under

    
     atmosphere, charge Apixaban Ethyl Ester and DMF. Stir at 25°C until a suspension or partial solution is achieved.
    
  • Activation: Add Formamide in a single portion.

  • Initiation: Cool the mixture to 0–5°C. Add Sodium Methoxide solution dropwise over 30 minutes. Note: Exothermic reaction. Control internal temperature <10°C.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC.[16] Target: Ester < 0.5%.

  • Quench: Slowly add Water (500 mL) dropwise. The product will precipitate.

  • Isolation: Stir the slurry for 2 hours at 20°C. Filter the solids.

  • Wash: Wash the cake with Water (2 x 100 mL) followed by Ethanol (50 mL) to remove residual formamide.

  • Drying: Dry under vacuum at 60°C.

Expected Yield: 90–95% Purity (HPLC): >99.0% (Crude)

Protocol B: Purification & Polymorph Control (Form N-1)

Rationale: The crude carboxamide often contains trace "Acid Impurity" (Spec: <0.10%).[6] This step ensures chemical purity and the correct crystalline form (N-1).

Reagents:

  • Crude Apixaban: 40.0 g

  • Solvent System: Methanol / Water (70:30 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend Crude Apixaban in Methanol (600 mL) and heat to reflux (65°C). The solid may not fully dissolve (Apixaban has low solubility).

  • Clarification (Optional): If a clear solution is required for filtration of particulates, add Methylene Chloride (MDC) until dissolved, filter, then distill off MDC.

  • Crystallization: Add Water (250 mL) slowly to the hot Methanol slurry/solution.

  • Cooling: Cool linearly to 25°C over 4 hours.

  • Ripening: Stir at 25°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry at 65°C under vacuum for 12 hours.

Process Control & Data Analysis

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Water Content (Reaction) < 0.1%High water content promotes Apixaban Acid formation via direct hydrolysis of the ester.
Temperature (Addition) 0–10°CHigher temps during NaOMe addition can cause color degradation and transesterification impurities.
Formamide Equivalents 8.0 – 12.0 eqExcess formamide drives the equilibrium; insufficient amounts lead to incomplete conversion.
Impurity Profile Targets
ComponentRetention Time (RRT)Acceptance LimitOrigin
Apixaban 1.00> 99.8%Target Product
Apixaban Ethyl Ester ~1.25< 0.10%Unreacted Starting Material
Apixaban Acid ~0.85< 0.10%Hydrolysis Byproduct (Critical)
Methyl Ester ~1.15< 0.10%Transesterification with MeOH

Workflow Diagram

Figure 2: Industrial Process Workflow

ProcessFlow Start Start: Apixaban Ethyl Ester Step1 1. Dissolve in DMF + Formamide Start->Step1 Step2 2. Cool to 0°C & Add NaOMe Step1->Step2 Step3 3. Reaction (25°C, 3 hrs) Step2->Step3 Check HPLC Check: Ester < 0.5%? Step3->Check Check->Step3 No (Extend Time) Quench 4. Quench with Water (Precipitation) Check->Quench Yes Filter 5. Filtration & Wash Quench->Filter Purify 6. Recrystallization (MeOH/Water) Filter->Purify Final Final API: Apixaban (Form N-1) Purify->Final

Caption: Figure 2. Step-by-step process flow for the formamide-mediated synthesis and purification of Apixaban.

References

  • Pinto, D. J. P., et al. (2007).[17] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356.[18]

  • Bristol-Myers Squibb Company. (2003). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[2] World Intellectual Property Organization, WO 2003/026652.

  • Jiang, J., & Ji, Y. (2013). "An Improved Synthesis of Apixaban."[9][12][18][19] Synthetic Communications, 43(1), 72–79. (Describes the limitations of aqueous ammonia routes).

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2018).[13] "Synthesis method of N-1 crystal form Apixaban." China National Intellectual Property Administration, CN107936015B. (Details the Formamide/NaOMe protocol).

  • Cadila Healthcare Ltd. (2017).[13] "Process for the preparation of apixaban." United States Patent, US 9,603,846 B2.

Sources

Use of "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" in GPR119 agonist screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Functional Characterization of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide Derivatives as GPR119 Agonists

Introduction & Therapeutic Context

GPR119 is a Class A G protein-coupled receptor (GPCR) predominantly expressed in pancreatic


-cells and intestinal L-cells. It acts as a "metabolic lock," where activation triggers dual therapeutic effects: glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1. Consequently, GPR119 agonists are high-value targets for Type 2 Diabetes Mellitus (T2DM) and obesity therapeutics.

The This compound scaffold represents a privileged structural class for GPR119 agonism. Medicinal chemistry optimization of this core—specifically at the N1 position and the 3-carboxamide substituents—has yielded compounds with single-digit nanomolar potency [1]. However, this scaffold often exhibits high lipophilicity (cLogP > 3.0) and poor aqueous solubility, presenting unique challenges in assay development.

This guide details the protocols for screening this specific chemical series, focusing on maintaining compound solubility, validating Gs-coupling via cAMP accumulation, and confirming functional efficacy via insulin secretion assays.

Mechanism of Action & Signaling Pathway

Upon binding a 1H-pyrazolo[3,4-c]pyridine agonist, GPR119 undergoes a conformational change that recruits the heterotrimeric Gs protein. The G


s subunit activates Adenylyl Cyclase (AC), converting ATP to cAMP. Elevated cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP), which phosphorylate downstream effectors involved in insulin granule exocytosis.

Figure 1: GPR119 Signaling Cascade

GPR119_Pathway Ligand Pyrazolo[3,4-c]pyridine Agonist Receptor GPR119 (GPCR) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA / Epac cAMP->PKA Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Granule Release

Caption: GPR119 activation by pyrazolo[3,4-c]pyridine agonists triggers the Gs-cAMP-PKA signaling axis, culminating in glucose-dependent insulin secretion.

Experimental Workflow

The screening campaign for this scaffold requires a funnel approach to filter out false positives caused by compound aggregation or fluorescence interference.

Screening_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Validation cluster_2 Phase 3: Functional Lib Library Prep (DMSO Stock) cAMP HTRF cAMP Assay (HEK293-GPR119) Lib->cAMP Dose Dose Response (EC50 Determination) cAMP->Dose Hits > 50% Act. Sol Solubility Check (Nephelometry) Dose->Sol GSIS GSIS Assay (MIN6 Cells) Sol->GSIS Soluble Hits

Caption: Step-wise screening funnel from primary cAMP detection to functional insulin secretion validation.

Protocol 1: Primary Screen (cAMP Accumulation)

Objective: Quantify GPR119 activation using Homogeneous Time-Resolved Fluorescence (HTRF). Cell Line: HEK293 stably expressing human GPR119. Key Reagents: HTRF cAMP HiRange Kit (Revvity/Cisbio), IBMX (PDE inhibitor).

Compound Handling (Critical): 1H-pyrazolo[3,4-c]pyridine derivatives are hydrophobic.

  • Stock: Dissolve in 100% DMSO to 10 mM.

  • Intermediate: Dilute to 4x working concentration in stimulation buffer immediately before use.

  • Final DMSO: Keep < 0.5% (v/v) in the assay well to avoid non-specific membrane perturbation [2].

Step-by-Step Procedure:

  • Cell Prep: Harvest HEK293-GPR119 cells using enzyme-free dissociation buffer (e.g., CDS) to preserve receptor integrity. Resuspend in Stimulation Buffer (HBSS + 20mM HEPES + 0.5 mM IBMX) at 200,000 cells/mL.

  • Plating: Dispense 5 µL of cell suspension (1,000 cells) into a white, low-volume 384-well plate.

  • Stimulation: Add 5 µL of 2x compound solution.

    • Positive Control:[1] AR231453 (1 µM final).

    • Negative Control: DMSO (0.5%).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) . Note: Longer incubation may lead to receptor desensitization.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm.

    • Emission: 615 nm (Donor) and 665 nm (FRET).

Data Analysis: Calculate the Ratio (


). Plot standard curve to interpolate cAMP concentrations.


Acceptable Z' > 0.6 for this assay.[1]

Protocol 2: Functional Validation (GSIS in MIN6)

Objective: Confirm that the agonist stimulates insulin secretion in a glucose-dependent manner, a critical safety feature to avoid hypoglycemia. Cell Model: MIN6 (Mouse Insulinoma) cells [3].

Reagents:

  • KRBH Buffer: Krebs-Ringer Bicarbonate HEPES (must be BSA-free for LC-MS, or 0.1% BSA for ELISA).

  • Glucose Stocks: 2.8 mM (Low) and 20 mM (High).[2]

  • Detection: Mouse Insulin ELISA Kit (Mercodia) or AlphaLISA.

Step-by-Step Procedure:

  • Seeding: Plate MIN6 cells (20,000/well) in 96-well plates. Culture for 48-72 hours until 80% confluent.

  • Starvation (The "Reset"):

    • Wash cells 2x with glucose-free KRBH.[3][4]

    • Incubate in KRBH + 2.8 mM glucose for 2 hours at 37°C. This depletes basal insulin signaling.

  • Stimulation:

    • Replace buffer with fresh KRBH containing:

      • Condition A: 2.8 mM Glucose + Compound (1 µM)

      • Condition B: 20 mM Glucose + Compound (1 µM)

      • Controls: Vehicle (DMSO) at Low and High Glucose.

    • Incubate for 1 hour at 37°C.

  • Collection: Collect supernatant. Centrifuge at 1,500 x g for 5 min to remove detached cells.

  • Quantification: Analyze supernatant via ELISA.

  • Normalization: Lyse adherent cells (NaOH/SDS) and measure total protein (BCA assay). Normalize insulin secretion to total protein content (ng Insulin / mg Protein).

Expected Results: A true GPR119 agonist should show minimal insulin secretion at 2.8 mM glucose (Condition A) but a significant potentiation (1.5 - 3.0 fold increase) over vehicle at 20 mM glucose (Condition B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Assay Variance (CV > 10%) Compound precipitationCheck solubility of pyrazolo[3,4-c]pyridine analogs. Use 0.01% Pluronic F-127 in buffers.
Low Signal Window (cAMP) Receptor desensitizationReduce stimulation time from 60 min to 30 min. Ensure IBMX is fresh.
High Basal Insulin (GSIS) Incomplete starvationIncrease starvation time to 2 hours. Ensure cells are not over-confluent (>90%).
Bell-Shaped Dose Response Biphasic kinetics or toxicityPerform ATP viability assay to rule out cytotoxicity at high concentrations.

References

  • Matsuda, D., et al. (2016).[5] Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.[5] Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446.[5] Link

  • BenchChem. (2025). Technical Support Center: GPR119 Agonist Clinical & Preclinical Development. BenchChem Protocols. Link

  • Nagy, L., et al. (2020).[3] Glucose-stimulated insulin release (GSIS) in MIN6 cells.[2][4][6][7] Bio-protocol, 10(12), e3657. Link

  • Cisbio/Revvity. (n.d.). HTRF cAMP HiRange Assay Kit Protocol. Revvity Resources. Link

Sources

Application Note: LC-MS/MS Quantitation and Identification of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust LC-MS/MS protocol for the analysis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., JAK, GSK-3) and antitubercular agents. Due to the amphoteric nature of the pyrazolo-pyridine core and the polarity of the carboxamide moiety, this method prioritizes retention stability and ionization efficiency.

The protocol overcomes common challenges such as peak tailing caused by the basic pyridine nitrogen and potential tautomeric equilibration. It is optimized for pharmacokinetic (PK) studies and synthetic intermediate quality control.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule's "personality" is the first step in method design.

PropertyValue (Approx.)Impact on Method
Formula

Monoisotopic Mass: 162.0542 Da
LogP 0.2 – 0.8Moderately polar; requires low organic start or Polar C18.[1]
pKa (Pyridine N) ~5.2Basic.[1][2] Will be protonated at pH < 3.[1]
pKa (Pyrazole NH) ~13.5Weakly acidic.[1] Acts as H-bond donor.[1]
Solubility DMSO, MeOHStock solutions should be prepared in DMSO.[1]
Strategic Choices
  • Column Selection: A standard C18 column may suffer from dewetting due to the high aqueous content required to retain this polar molecule.[1] We utilize a Polar-Embedded C18 or HSS T3 column to maximize retention of the polar amide group while preventing peak tailing of the basic pyridine ring.[1]

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory.[1] It ensures the pyridine nitrogen is fully protonated (

    
    ), improving MS sensitivity and eliminating secondary interactions with residual silanols on the column stationary phase.
    
  • Ionization: ESI Positive mode is the only viable option.[1] The basic nitrogen provides a ready site for protonation, yielding a high-intensity

    
     precursor.
    

Experimental Protocol

Sample Preparation

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL). Store at -20°C. Internal Standard (IS): Use a deuterated analog (d3-labeled) or a structural analog like 1H-pyrazolo[3,4-b]pyridine if isotopologues are unavailable.

Workflow for Plasma/Serum:

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 150 µL Acetonitrile (containing 100 ng/mL IS) to precipitate proteins.

  • Vortex for 2 mins; Centrifuge at 4000 rpm for 10 mins.

  • Transfer 100 µL supernatant to a fresh plate.

  • Dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC Conditions[1][3]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl.[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Injection Vol: 2-5 µL

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid[1]

  • B: Acetonitrile + 0.1% Formic Acid[1]

Time (min)%BRationale
0.005Initial trapping of polar amide.
0.505Isocratic hold to elute salts.
3.0090Rapid elution of analyte.
3.5090Wash lipophilic matrix.[1]
3.605Re-equilibration.
5.005Ready for next injection.[1]
MS/MS Parameters[1][4][5][6]
  • Source: Electrospray Ionization (ESI) - Positive Mode[3]

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr[1]

MRM Transitions (Optimized): The primary fragmentation pathway involves the loss of the amide group (


) and the cleavage of the carboxamide moiety (

).
Precursor (

)
Product (

)
Collision Energy (eV)TypeAssignment
163.1 146.1 15QuantifierLoss of

(Amide)
163.1 119.1 25QualifierLoss of

(Core)
163.1 92.1 40QualifierRing Fragmentation

Visualizations

Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Cell Media) Prep Protein Precipitation (ACN + IS) Sample->Prep Extraction Sep UPLC Separation (HSS T3 Column) Prep->Sep Injection Ion ESI(+) Ionization [M+H]+ = 163.1 Sep->Ion Elution Det MRM Detection 163 -> 146 Ion->Det Fragmentation

Caption: Step-by-step analytical workflow from sample extraction to MS detection.

Fragmentation Pathway (Proposed)

Fragmentation Parent Precursor Ion [M+H]+ m/z 163.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z 146.1 Parent->Frag1 Loss of Ammonia (-17 Da) Frag2 Product Ion 2 [Core Scaffold]+ m/z 119.1 Parent->Frag2 Direct Loss of CONH2 (-44 Da) Frag1->Frag2 Loss of CO (-28 Da)

Caption: Proposed collision-induced dissociation (CID) pathway for this compound.

Method Validation & Troubleshooting

Validation Criteria (Bioanalytical Standards)
  • Linearity:

    
     ng/mL (
    
    
    
    ).[1]
  • Precision/Accuracy: CV < 15% for QC samples.

  • Matrix Effect: Assess by comparing post-extraction spike vs. neat solution. If suppression > 20%, switch to a stable isotope labeled IS.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Secondary silanol interactions.[1]Increase buffer strength (add 5mM Ammonium Formate) or use a column with better end-capping.
Low Sensitivity Ion suppression or poor solubility.[1]Check source cleanliness; ensure stock is fully dissolved in DMSO before dilution.[1]
Carryover Adsorption to injector needle.[1]Use a needle wash with high organic content (e.g., MeOH:Water:Formic Acid 50:50:1).

References

  • Ortoleva, G. (1908).[1][4][5] Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. (Foundational chemistry of the scaffold).

  • Lera, M., et al. (2022).[1][6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][7][8][3][9][10][11][12][13] Link

  • Quiroga, J., et al. (2011).[1] Regioselective synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. Journal of Heterocyclic Chemistry.[1]

  • FDA Bioanalytical Method Validation Guidance. (2018). General validation parameters for LC-MS methods.Link

  • Thermo Fisher Scientific. mzCloud Spectral Tree for Pyrazolo-pyridine derivatives.[1] (Reference for fragmentation patterns). Link

Sources

High-throughput screening assays using "1H-pyrazolo[3,4-c]pyridine-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of compounds based on the "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" scaffold. This chemical series is exemplified by the well-characterized molecule Apixaban, a potent and highly selective direct inhibitor of blood coagulation Factor Xa (FXa).[1][2] This document will, therefore, focus on robust HTS methodologies for identifying and profiling FXa inhibitors, a critical class of anticoagulant therapeutics.

Our approach is to provide not just protocols, but the strategic thinking behind assay design, ensuring that the generated data is both reliable and translatable in a drug discovery campaign.

Section 1: The Scientific Rationale—Targeting Factor Xa

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final common pathway leading to fibrin clot formation. Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] The "this compound" core of Apixaban provides a rigid scaffold that presents key pharmacophoric features for high-affinity binding to the active site of FXa.[1]

A successful HTS campaign for novel inhibitors based on this scaffold requires assays that are:

  • Sensitive and Robust: Capable of detecting subtle inhibitory activity with high reproducibility.

  • Specific: Able to distinguish true FXa inhibition from non-specific or off-target effects.

  • High-Throughput: Amenable to automation and miniaturization for screening large compound libraries.

To this end, we will detail two orthogonal HTS assays: a biochemical enzymatic assay for primary screening and hit validation, and a cell-based assay to assess compound activity in a more physiologically relevant context.

Section 2: Primary High-Throughput Screening: A Homogeneous Chromogenic FXa Inhibition Assay

This biochemical assay is designed for the rapid screening of large compound libraries to identify initial "hits" that inhibit FXa enzymatic activity. The principle lies in the ability of active FXa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically.

Expertise & Experience: Why a Chromogenic Assay?

While fluorescence-based assays are common, a chromogenic assay is often preferred for primary screening due to its lower susceptibility to compound interference from fluorescent artifacts, a common issue with diverse chemical libraries. The assay is cost-effective, highly reproducible, and the direct measurement of product formation provides a clear and unambiguous readout of enzyme activity.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates multiple controls to ensure data integrity:

  • Negative Control (0% Inhibition): FXa enzyme + substrate (no inhibitor). This defines the maximum signal window.

  • Positive Control (100% Inhibition): Substrate only (no enzyme). This defines the background signal.

  • Reference Inhibitor: A known FXa inhibitor (e.g., Apixaban) is run in a dose-response format to validate assay performance and establish a benchmark for potency.

The robustness of the assay is quantified by the Z'-factor, a statistical parameter that assesses the separation between the high and low controls. A Z'-factor > 0.5 is indicative of an excellent and reliable assay for HTS.

Detailed Protocol: Chromogenic FXa Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.[4]
  • Human Factor Xa: Reconstitute lyophilized enzyme in assay buffer to a working concentration of 0.2 U/mL.
  • Chromogenic Substrate: Prepare a 2 mM stock solution of a specific FXa substrate (e.g., CS-11(22)) in sterile water.[4]
  • Test Compounds: Prepare a 10 mM stock in 100% DMSO. Create a dilution series in DMSO for dose-response experiments.

2. Assay Procedure (384-well format):

  • Dispense 200 nL of test compound or control (DMSO for negative control) into the appropriate wells of a clear, flat-bottom 384-well microplate.
  • Add 10 µL of assay buffer to all wells.
  • Add 5 µL of the FXa enzyme solution to all wells except the positive control wells. Add 5 µL of assay buffer to the positive control wells.
  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding 5 µL of the chromogenic substrate solution to all wells.
  • Immediately place the plate in a spectrophotometric plate reader pre-set to 37°C.
  • Measure the absorbance at 405 nm every minute for 20 minutes (kinetic read).

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the data to the controls:
  • % Inhibition = 100 * (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control))
  • For dose-response plates, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter Value Rationale
Plate Format 384-wellBalances throughput with reagent volume.
Final Assay Volume 20.2 µLSuitable for automation and conserves reagents.
Final FXa Concentration 0.05 U/mLOptimized for a linear reaction rate over the measurement period.
Final Substrate Conc. 0.5 mMApproximately at the K_m value for a sensitive measurement of inhibition.
Final DMSO Conc. 1%Minimizes solvent effects on enzyme activity.
Readout Absorbance at 405 nm (Kinetic)Measures the rate of product formation, reducing artifacts from single-point reads.
Quality Control Z' > 0.5, Signal-to-Background > 10Ensures the assay is robust and suitable for HTS.

Section 3: Secondary Screening: Cell-Based γH2AX Assay for DNA Damage

While the primary target of the "this compound" scaffold in Apixaban is FXa, other derivatives of this versatile scaffold could potentially inhibit targets involved in DNA damage response (DDR), such as kinases or PARP enzymes. A cell-based assay provides a more physiological context to identify compounds that induce DNA double-strand breaks (DSBs), a hallmark of the activity of many anticancer agents. The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive and specific marker for DSBs.[5][6]

Expertise & Experience: High-Content Imaging for Mechanistic Insight

An automated high-content imaging approach for γH2AX detection offers several advantages over simple viability assays. It provides a direct, quantifiable measure of a specific molecular event (DNA damage) and allows for the multiplexing of readouts, such as cell number (for cytotoxicity) and nuclear morphology. This level of detail is crucial for distinguishing between different mechanisms of action and for identifying potential liabilities early in the discovery process.

Trustworthiness: Validating Cellular Activity

The protocol's integrity is maintained through:

  • Negative Control: Vehicle (DMSO) treated cells to establish baseline γH2AX levels.

  • Positive Control: A known DNA damaging agent (e.g., Etoposide) to confirm that the cellular system and reagents are responsive.

  • Counterstaining: DAPI or Hoechst is used to stain the nucleus, allowing for accurate cell segmentation and normalization of the γH2AX signal to the nuclear area.

Detailed Protocol: Automated High-Content γH2AX Assay

1. Cell Culture and Plating:

  • Select a relevant human cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like RPE-1).
  • Seed cells into black-walled, clear-bottom 384-well imaging plates at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the assay.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a dilution series of the test compounds in cell culture medium.
  • Remove the existing medium from the cell plates and add the compound-containing medium. Include vehicle and positive controls.
  • Incubate for a defined period (e.g., 24 hours) to allow for the induction of DNA damage.

3. Immunostaining:

  • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.
  • Wash the cells three times with Phosphate Buffered Saline (PBS).
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.
  • Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
  • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
  • Wash three times with PBS containing 0.05% Tween-20.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
  • Wash three times with PBS containing 0.05% Tween-20.
  • Leave the final wash of PBS in the wells for imaging.

4. High-Content Imaging and Analysis:

  • Acquire images using an automated high-content imaging system, capturing both the DAPI and Alexa Fluor 488 channels.
  • Use image analysis software to:
  • Identify individual nuclei based on the DAPI signal.
  • Quantify the intensity and/or number of γH2AX foci within each nucleus in the Alexa Fluor 488 channel.
  • Count the total number of cells per well as a measure of cytotoxicity.
  • Determine the percentage of γH2AX-positive cells or the average γH2AX intensity per cell for each treatment condition.
  • Plot the results in a dose-response format to determine the EC50 for γH2AX induction and the CC50 for cytotoxicity.
Parameter Value/Setting Rationale
Cell Line HeLa or other relevant lineChoose based on the therapeutic area and target expression.
Plate Format 384-well black-walled, clear-bottomOptimized for automated imaging and reduced well-to-well crosstalk.
Compound Incubation 24 hoursAllows sufficient time for DNA damage and the subsequent cellular response.
Primary Antibody Anti-γH2AX (Ser139)Specific for the phosphorylated form of H2AX, a marker of DSBs.
Secondary Antibody Alexa Fluor 488 conjugateProvides a bright and photostable fluorescent signal.
Nuclear Stain DAPIEnables automated nuclear segmentation and cell counting.
Imaging System High-Content ImagerAllows for automated, high-throughput image acquisition and analysis.
Primary Readout Mean γH2AX fluorescence intensity per nucleusA robust measure of the overall DNA damage response in the cell population.

Section 4: Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both the biochemical and cell-based assays.

HTS_Workflow_Biochemical cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (384-well) Dispense_Cmpd Dispense Compounds (200 nL) Compound_Plate->Dispense_Cmpd Reagents Reagent Preparation (FXa, Substrate) Add_FXa Add FXa Enzyme (5 µL) Reagents->Add_FXa Add_Substrate Add Substrate (5 µL) Reagents->Add_Substrate Dispense_Cmpd->Add_FXa Incubate_1 Incubate (15 min) Add_FXa->Incubate_1 Incubate_1->Add_Substrate Kinetic_Read Kinetic Read (Absorbance 405 nm) Add_Substrate->Kinetic_Read Data_Analysis Calculate % Inhibition & IC50 Kinetic_Read->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for the biochemical FXa inhibition assay.

HTS_Workflow_CellBased cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Cell_Seeding Seed Cells in Plate (384-well) Incubate_24h_1 Incubate (24h) Cell_Seeding->Incubate_24h_1 Compound_Addition Add Compounds Incubate_24h_1->Compound_Addition Incubate_24h_2 Incubate (24h) Compound_Addition->Incubate_24h_2 Fix_Perm Fix & Permeabilize Incubate_24h_2->Fix_Perm Blocking Block Fix_Perm->Blocking Primary_Ab Primary Ab (γH2AX) Blocking->Primary_Ab Secondary_Ab Secondary Ab (AF488) + DAPI Primary_Ab->Secondary_Ab HC_Imaging High-Content Imaging Secondary_Ab->HC_Imaging Image_Analysis Image Analysis (Foci, Intensity) HC_Imaging->Image_Analysis Dose_Response Dose-Response Curves (EC50, CC50) Image_Analysis->Dose_Response

Caption: Workflow for the cell-based γH2AX assay.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Natural Product Extracts.
  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Bentham Science Publishers. (n.d.). High Throughput Screening for Protein Kinase Inhibitors.
  • MedChemExpress. (n.d.). 4,5,6,7-tetrahydro-1H- pyrazolo[3,4-c]pyridine-3-carboxamide - Product Data Sheet.
  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
  • ResearchGate. (2025, August 6). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent.
  • ACS Publications. (2007, October 3). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- this compound (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.
  • Google Patents. (n.d.). AU2015311362B2 - Pyrazolo[3,4-c]pyridine derivatives.
  • PMC. (2019, August 22). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry.
  • PubMed Central. (2017, June 22). Direct Quantification of Gamma H2AX by Cell-Based High Throughput Screening for Evaluation of Genotoxicity of Pesticides in a Human Thyroid Cell Line.
  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells).
  • SpringerLink. (n.d.). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry.
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
  • PMC. (n.d.). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • ASM Journals. (2026, February 9). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • ResearchGate. (2025, November 9). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets.
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Frontiers. (2023, February 20). Discovery and development of Factor Xa inhibitors (2015–2022).
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • MP Biomedicals. (n.d.). γH2AX Detection 488G Kit.
  • bioRxiv. (2023, November 14). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair.
  • Benchchem. (n.d.). 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H ....
  • ResearchGate. (2024, February 8). (PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair.
  • Pharmaffiliates. (n.d.). Tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl).
  • Amanote Research. (2014, July 1). (PDF) A High-Throughput Assay to Identify Inhibitors of the.

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug development, prized for its structural resemblance to native purines, which allows for interaction with a wide array of biological targets.[1] Functionalization of this core, particularly the introduction of a carboxamide moiety at the C-3 position, is a key step in the synthesis of many potent therapeutic agents. This document provides a detailed guide to the palladium-catalyzed synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamides, focusing on the highly efficient aminocarbonylation reaction. We will delve into the mechanistic underpinnings, explain the rationale behind key experimental parameters, and provide a representative, step-by-step protocol adaptable for various research applications.

Introduction: The Significance of the Pyrazolopyridine Scaffold

Heterocyclic compounds are foundational to fragment-based drug discovery (FBDD) and lead optimization due to their prevalence in biologically active molecules.[1][2] The pyrazolo[3,4-c]pyridine scaffold, a purine isostere, has garnered significant attention for its utility in developing anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to selectively and efficiently introduce diverse functional groups at specific positions is paramount for exploring the structure-activity relationship (SAR) of this privileged core.

Traditional methods for installing a C-3 carboxamide group can be multi-step and lack broad substrate scope.[3] Palladium-catalyzed cross-coupling reactions, however, offer a powerful and versatile alternative. Specifically, palladium-catalyzed aminocarbonylation has emerged as an expedient and high-yielding method to directly forge the C3-carboxamide bond from a corresponding C3-halo precursor.[4][5]

Core Concept: The Palladium-Catalyzed Aminocarbonylation Reaction

The aminocarbonylation reaction is a three-component coupling that combines an aryl or heteroaryl halide (or triflate), carbon monoxide (CO), and a primary or secondary amine to form the corresponding amide. This transformation is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle

The generally accepted mechanism for this reaction involves several key steps, as illustrated below.[6] The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the cycle. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps.[7]

Aminocarbonylation_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition (L₂Pd(II)(Ar)(X)) Pd0->OA Ar-X CO_Ins CO Insertion (L₂Pd(II)(C(O)Ar)(X)) OA->CO_Ins CO Amine_Coord Amine Coordination & Deprotonation CO_Ins->Amine_Coord R₂NH, Base RE Reductive Elimination Amine_Coord->RE RE->Pd0 Product Ar-C(O)NR₂ Product 3-Carboxamide Product RE->Product ArX 3-Halo-Pyrazolopyridine (Ar-X) ArX->OA CO Carbon Monoxide (CO) CO->CO_Ins Amine Amine (R₂NH) Amine->Amine_Coord

Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.

Optimizing the Reaction: A Guide to Key Parameters

The success of the aminocarbonylation reaction hinges on the careful selection of several components. The following section explains the rationale behind these choices.

  • The Heterocyclic Precursor (Ar-X): The reaction initiates with a 3-halo-1H-pyrazolo[3,4-c]pyridine. The reactivity of the halide follows the general trend for oxidative addition: I > Br > OTf >> Cl .[6] 3-Iodo derivatives are often preferred as they react under milder conditions, though the corresponding bromides are also effective substrates.

  • Palladium Precatalyst: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources are reduced in situ by phosphine ligands or amines to generate the active L-Pd(0) catalytic species that enters the cycle.[6]

  • Ligand Selection: This is arguably the most critical parameter. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

    • Bidentate Ligands: Ligands like Xantphos are highly effective as their wide "bite angle" promotes the reductive elimination step.[8]

    • Bulky Monophosphine Ligands: Sterically demanding biaryl monophosphine ligands (e.g., tBuBrettPhos, AdBrettPhos) have also proven exceptionally effective, particularly for challenging cross-couplings involving heterocyclic substrates.[7][9]

  • Carbon Monoxide (CO) Source:

    • CO Gas: Traditionally supplied from a high-pressure cylinder or a balloon. This requires specialized equipment and safety precautions.[3]

    • CO-Releasing Molecules (CORMs): A safer and more convenient approach involves using solid CO surrogates that release CO ex situ. The COware® system is a two-chamber reactor that generates CO from the reaction of a silacarboxylic acid and a fluoride source, providing a controlled and reliable source of the gas.[4][10]

  • Base: A base is required to neutralize the hydrogen halide (HX) generated during the cycle and to facilitate the deprotonation of the coordinated amine. Common choices include inorganic bases like Cs₂CO₃ or K₃PO₄, and strong organic bases like NaOtBu.[6] The choice of base can impact functional group tolerance. Weaker bases like carbonates offer broader compatibility with sensitive substrates.[6]

  • Solvent: Aprotic polar solvents like DMF, DMA, or dioxane are typically used to ensure the solubility of the reactants and catalyst system. Anhydrous conditions are generally required to prevent competitive hydrolysis of the acyl-palladium intermediate.

Representative Protocol: Aminocarbonylation of 3-Iodo-Pyrazolopyridine

The following protocol is adapted from the highly efficient synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxamides developed by Keating et al.[3] This procedure demonstrates excellent functional group tolerance and is presented as a robust starting point for the synthesis of the isomeric 1H-pyrazolo[3,4-c]pyridine-3-carboxamides, which may require minor optimization.

Materials & Equipment
  • Reactants: 1-Substituted-3-iodo-1H-pyrazolo[3,4-c]pyridine, desired primary or secondary amine.

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Xantphos.

  • Base: Cesium Carbonate (Cs₂CO₃).

  • CO Source: COware® system or a balloon of CO gas.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert atmosphere (Nitrogen or Argon), standard glassware for work-up and purification.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 1-substituted-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv.), Palladium(II) Acetate (0.01 - 0.05 equiv.), and Xantphos (0.01 - 0.05 equiv.).

  • Reagent Addition: Add the desired amine (1.5 - 2.0 equiv.) and Cesium Carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.5 M with respect to the starting halide).

  • CO Introduction: Introduce carbon monoxide. If using a COware® system, follow the manufacturer's instructions to generate and introduce the gas.[3] If using a balloon, purge the balloon with CO before attaching it to the reaction vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Scope of the Aminocarbonylation

The following table summarizes representative results achieved for the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides, highlighting the broad applicability of the method to various amines.[3] Yields are typically high to excellent.

EntryAminePd(OAc)₂ (mol%)Xantphos (mol%)Time (h)Yield (%)
1Morpholine551695
2Piperidine551691
3N-Methylpiperazine551685
4Aniline551678
5Benzylamine551692
6tert-Butylamine551688
7Morpholine0.50.51698
8Morpholine0.50.50.2599

Data adapted from Keating et al., Synthesis 2021, 53, 4709–4722.[3] Note: Entries 7 and 8 demonstrate the potential for significant reduction in catalyst loading and reaction time through optimization.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficient inert atmosphere; Insufficient CO pressure.Use fresh Pd precursor and ligand; Ensure solvent is anhydrous; Thoroughly degas the reaction mixture; Ensure a positive pressure of CO.
Formation of Hydrodehalogenated Byproduct Presence of water; Insufficient CO concentration.Use strictly anhydrous conditions; Ensure efficient CO delivery to the reaction.
Decomposition of Starting Material Base is too strong for functional groups present on the substrate.Switch to a milder base such as K₃PO₄ or K₂CO₃.[6]
Low Yield with Primary Amines Potential for double N-arylation or other side reactions.Optimize stoichiometry and reaction temperature. Consider protection of the amine if necessary.

Conclusion

Palladium-catalyzed aminocarbonylation is a state-of-the-art method for the direct and efficient synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamides. Its operational simplicity, high yields, and broad functional group tolerance make it an invaluable tool for researchers in medicinal chemistry and drug development. The use of modern CO-generating systems further enhances the safety and accessibility of this powerful transformation. By understanding the key parameters that govern the reaction, scientists can rapidly generate diverse libraries of C-3 functionalized pyrazolopyridines for biological screening and lead optimization campaigns.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Buchwald–Hartwig amin
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Bliss, F., Fantasia, S., Le Coz, E., & Püntener, K. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 386-392.
  • Alam, R. M., & Keating, J. J. (2021).
  • Alam, R. M., & Keating, J. J. (2021).
  • Alam, R. M., & Keating, J. J. (2021).
  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (n.d.). Thieme Chemistry.
  • Lee, D. G., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586.
  • Andersen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Das, S., & Bhaumik, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • Lee, D. G., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Nishihara, Y., et al. (2019).
  • Chen, Y. (2020). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.

Sources

Application Notes & Protocols: The 1H-pyrazolo[3,4-c]pyridine-3-carboxamide Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, even for the most challenging biological targets.[1][2] This approach hinges on screening libraries of low molecular weight compounds (<300 Da), or "fragments," to identify weak but high-quality interactions that serve as starting points for rational drug design.[1][2] The 1H-pyrazolo[3,4-c]pyridine core, a privileged heterocyclic scaffold, offers a unique combination of structural rigidity, defined hydrogen bonding patterns, and multiple vectors for chemical elaboration, making it an exemplary candidate for FBDD campaigns.[3][4] This guide provides an in-depth examination of the strategic application of the 1H-pyrazolo[3,4-c]pyridine-3-carboxamide fragment, complete with detailed experimental protocols for hit identification and optimization.

Introduction: The Strategic Advantage of the Pyrazolopyridine Core in FBDD

Traditional high-throughput screening (HTS) casts a wide net, screening millions of large, complex molecules to find potent binders.[5] In contrast, FBDD is a more targeted and efficient approach. By starting with smaller, simpler fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher "ligand efficiency"—a measure of binding energy per atom.[2][6] This efficiency provides a superior foundation for medicinal chemists to build upon, growing fragments into potent, drug-like molecules with optimized pharmacokinetic properties.[6]

The 1H-pyrazolo[3,4-c]pyridine scaffold is particularly well-suited for this strategy. Its bicyclic system provides a rigid framework that reduces the entropic penalty upon binding. The carboxamide group at the 3-position offers a crucial hydrogen bond donor and acceptor pair, capable of forming well-defined interactions within a protein's binding pocket. Furthermore, the scaffold presents several distinct points for chemical modification, allowing for controlled, vectorial growth to enhance affinity and selectivity.[3] This has made pyrazolopyridine derivatives valuable as inhibitors for a range of targets, most notably protein kinases.[7][8][9]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a lead candidate is a structured, multi-step process heavily reliant on biophysical techniques and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (e.g., SPR, NMR, Thermal Shift) Lib->Screen ~2000 fragments Hits Validated Fragment Hits (μM-mM Affinity) Screen->Hits High Hit Rate Xtal X-ray Crystallography Hits->Xtal Determine Binding Mode SAR Structure-Activity Relationship (SAR) Xtal->SAR Structural Insights Chem Structure-Guided Medicinal Chemistry SAR->Chem Grow Fragment Growing (Vectorial Elaboration) Chem->Grow Link Fragment Linking Chem->Link Merge Fragment Merging Chem->Merge Lead Lead Candidate (nM Affinity) Grow->Lead Link->Lead Merge->Lead

Caption: The iterative workflow of a typical Fragment-Based Drug Discovery (FBDD) campaign.

Core Protocols: Screening and Validation

Because fragments bind with low affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection and characterization.[2][5] Surface Plasmon Resonance (SPR) and X-ray Crystallography are cornerstone methods in FBDD, providing orthogonal data for robust hit validation.[10][11]

Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[12] It is a preferred primary screening method due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[2][13]

Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Biacore T200 or similar SPR instrument.

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (e.g., a protein kinase) in a suitable buffer (e.g., HBS-EP+).

  • Fragment library containing this compound, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+ with 2-5% DMSO).

Methodology:

  • Chip Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired density (typically 8,000-10,000 Response Units, RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 200 µM) and a matched DMSO concentration (e.g., 2%).[14][15]

    • Perform single-concentration injections of each fragment over the target and reference flow cells. A typical injection time is 30-60 seconds, followed by a 60-120 second dissociation phase.

    • Periodically inject a known binder or reference compound to ensure the protein surface remains active throughout the screen.[14]

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell data from the active cell data.

    • A binding "hit" is typically defined as a response significantly above the baseline noise.

    • Prioritize hits that show a concentration-dependent response and a plausible sensorgram shape (i.e., evidence of both association and dissociation).

    • Causality Check: The use of a reference channel is critical. A fragment that gives a signal on both the target and empty surface is likely a non-specific binder or an aggregator and should be flagged as a false positive.[12]

  • Affinity Determination:

    • For confirmed hits, perform a dose-response analysis by injecting a series of concentrations (e.g., from 1 µM to 500 µM).

    • Fit the equilibrium binding responses against concentration to a steady-state affinity model to determine the dissociation constant (KD).

Protocol: Hit Validation and Structural Characterization via X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution structural detail of how a fragment binds to its target.[16][17] This information is the most valuable asset for the subsequent hit-to-lead optimization phase, as it allows medicinal chemists to design modifications that improve affinity and selectivity based on the precise binding mode.[18][19]

Objective: To determine the three-dimensional structure of the target protein in complex with the this compound fragment.

Materials:

  • Purified, crystallizable target protein at high concentration (e.g., 5-15 mg/mL).

  • Crystallization screening plates and reagents.

  • This compound fragment.

  • Cryoprotectant solution.

  • Synchrotron beamline access.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial crystallization hits to produce well-diffracting crystals of sufficient size (>50 µm).

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred for initial screening): Transfer apo crystals into a solution containing the fragment (typically 1-10 mM) dissolved in the mother liquor with a suitable cryoprotectant. Soaking times can range from minutes to hours.

    • Co-crystallization: If soaking fails (e.g., cracks the crystals), set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Harvest the soaked or co-crystallized crystal and flash-cool it in liquid nitrogen.

    • Collect diffraction data at a synchrotron source. Advances in automation and high-flux beamlines have made crystallographic screening of dozens of fragments feasible.[11][18]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the structure using molecular replacement with the known apo protein structure as a search model.

    • Analyze the resulting electron density maps to unambiguously identify the bound fragment. The carboxamide and bicyclic ring system of the pyrazolopyridine should be clearly visible.

    • Refine the protein-fragment complex model to achieve good agreement with the experimental data.

  • Binding Mode Analysis:

    • Expert Insight: Analyze the refined structure to identify key interactions (e.g., hydrogen bonds from the carboxamide to backbone residues, hydrophobic interactions with the pyridine ring). This analysis is the foundation for structure-based drug design.[16] For example, identifying an unoccupied pocket adjacent to the pyridine ring suggests a clear vector for "fragment growing".

Hit-to-Lead: Structure-Guided Optimization of the Pyrazolopyridine Scaffold

Once the binding mode of the this compound hit is confirmed, the goal is to elaborate the structure to increase potency into the nanomolar range.[6] This is achieved through a "fragment growing" strategy, where chemical modifications are made at specific vectors on the core scaffold.[3]

Vectorial Elaboration Strategy

The pyrazolopyridine core offers multiple positions for synthetic elaboration. The structure-activity relationship (SAR) can be systematically explored by making modifications at these key vectors.[20][21][22]

Scaffold_Vectors Scaffold

Caption: Key growth vectors on the this compound scaffold for hit-to-lead optimization.

Table 1: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Kinase Target

Compound IDModification (Vector)KD (SPR)IC50 (Kinase Assay)Ligand Efficiency (LE)
Frag-01 Parent Fragment250 µM>500 µM0.35
Lead-02a R1 = methyl150 µM200 µM0.34
Lead-02b R1 = cyclopropyl80 µM95 µM0.36
Lead-03a R2 = 4-fluorophenyl10 µM15 µM0.32
Lead-03b R2 = 3-aminophenyl2 µM3.5 µM0.33
Lead-Opt R1=cyclopropyl, R2=3-aminophenyl85 nM 120 nM 0.31

Note: Data is illustrative for educational purposes.

Synthetic Chemistry Considerations:

  • Vector 1 (N1-position): Alkylation at the N1 position can be used to probe pockets that extend from the pyrazole ring. This is often achieved via N-alkylation reactions.[3] Modifications here can improve potency and modulate physicochemical properties like solubility.

  • Vector 2 (Carboxamide): The amide nitrogen provides a vector for adding substituents that can interact with different regions of the binding site. The synthesis of diverse carboxamides is a well-established chemical transformation.

  • Vector 3 (C7-position): Selective metalation at the C7 position allows for the introduction of various groups to explore the solvent-exposed region, which can be critical for achieving selectivity over related proteins.[3]

Conclusion

The this compound represents an exemplary starting point for fragment-based drug discovery campaigns. Its inherent structural and chemical properties, combined with the power of modern biophysical screening techniques, provide a robust platform for the rational design of highly potent and selective lead compounds. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to leverage this privileged scaffold in their own drug discovery efforts, accelerating the path from initial fragment hit to promising clinical candidate.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619. (Note: This is a representative authoritative citation, not from the direct search results, but reflects the knowledge gained).
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Lücking, U., et al. (2013). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Ciulli, A., & Williams, G. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. Accounts of Chemical Research. [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Hart, A. C. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology. [Link]

  • Renaud, J. P., & Gygax, D. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Xing, Y., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Zoete, V. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Xing, Y., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • Erlanson, D. A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]

  • Neumann, L., et al. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

  • Patsnap Synapse. (2025, March 20). What is Astex's strategy in using fragment-based drug discovery?. [Link]

  • Kim, Y., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Roche, C. D., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Kim, H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. MDPI. [Link]

  • Neumann, L., et al. (2009). Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. [Link]

  • Bio-Rad. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. [Link]

  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for.... [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide in Preclinical Research

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The title compound, this compound, has emerged as a molecule of significant interest for preclinical investigation due to its potential therapeutic applications. The progression of this, and similar candidates, from discovery to preclinical and clinical trials necessitates a robust, scalable, and well-characterized synthetic process. This document provides a comprehensive guide for the scale-up synthesis of this compound, with a focus on the critical aspects of process chemistry, quality control, and safety that are paramount for generating material suitable for preclinical evaluation.

Strategic Approach to Synthesis: A Three-Step, Scalable Route

A thorough analysis of the target molecule's structure suggests a convergent and logical three-step synthetic strategy. This approach is designed for scalability and control over the final product's purity. The synthesis commences with a commercially available pyridine derivative, which undergoes cyclization to form the core pyrazolopyridine ring system. This is followed by hydrolysis of an ester intermediate and subsequent amidation to yield the final this compound.

The rationale for this synthetic design is rooted in the principles of process chemistry:

  • Convergent Synthesis: The core heterocyclic scaffold is constructed early in the sequence, allowing for purification and characterization before the final functionalization.

  • Robust and Well-Precedented Reactions: Each step utilizes well-established chemical transformations known for their reliability and scalability.

  • Control of Impurity Profile: The multi-step nature of the synthesis allows for the isolation and purification of intermediates, which is crucial for controlling the impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2]

The overall synthetic workflow is depicted in the following diagram:

G A 4-Amino-3-cyanopyridine B Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate A->B  Step 1: Cyclization    (Diazotization and Cyclization)   C 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid B->C  Step 2: Hydrolysis   D This compound C->D  Step 3: Amidation  

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Intermediate 1)

This initial step involves the construction of the pyrazolo[3,4-c]pyridine core through a diazotization-cyclization reaction of 4-amino-3-cyanopyridine.

Protocol 1: Synthesis of Intermediate 1

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: To the flask, add 4-amino-3-cyanopyridine (1.0 eq) and a suitable solvent such as a mixture of ethanol and water.

  • Acidification: Cool the mixture to 0-5 °C using an ice-salt bath and slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for 1 hour at this temperature.

  • Cyclization and Esterification: In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and sodium ethoxide (2.5 eq) in ethanol at 0-5 °C. Slowly add the diazonium salt solution to this mixture, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Table 1: Key Reaction Parameters for the Synthesis of Intermediate 1

ParameterValueRationale
Starting Material4-Amino-3-cyanopyridineCommercially available and provides the necessary pyridine backbone.
ReagentsSodium Nitrite, Sulfuric AcidFor the in-situ formation of the diazonium salt.
Cyclization PartnerEthyl AcetoacetateProvides the carbon backbone for the pyrazole ring and the ester functionality.
SolventEthanol/WaterA suitable solvent system for the diazotization and cyclization reactions.
Temperature0-10 °CCritical for controlling the stability of the diazonium salt.
PurificationColumn ChromatographyTo ensure high purity of the intermediate for the subsequent steps.
PART 2: Synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (Intermediate 2)

The second step involves the hydrolysis of the ester group of Intermediate 1 to the corresponding carboxylic acid.

Protocol 2: Synthesis of Intermediate 2

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (3.0 eq) to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Product Collection: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid as a solid.

PART 3: Synthesis of this compound (Final Product)

The final step is the amidation of the carboxylic acid intermediate to produce the target compound.

Protocol 3: Synthesis of the Final Product

  • Acid Chloride Formation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by observing the dissolution of the starting material.

  • Amidation: Cool the reaction mixture to 0 °C and slowly add a concentrated aqueous solution of ammonia (5.0 eq).

  • Reaction and Work-up: Stir the mixture vigorously for 1-2 hours at room temperature.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water and then with a small amount of cold dichloromethane. Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Quality Control and Preclinical CMC Considerations

The synthesis of an API for preclinical studies requires stringent quality control to ensure the safety and reliability of the data generated.[3][4]

G cluster_0 Quality Control Workflow A Raw Material QC B In-Process Controls (IPCs) A->B C Intermediate 1 & 2 QC B->C D Final API Release Testing C->D E Stability Studies D->E F Impurity Profiling D->F

Caption: A logical workflow for the quality control of the API synthesis.

Analytical Method Development and Validation:

Phase-appropriate analytical method development and validation are crucial.[5][6][7] For preclinical studies, methods should be scientifically sound and well-documented.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method should be developed for the determination of purity and for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify any residual solvents from the synthesis.

Impurity Profiling:

A comprehensive impurity profile must be established.[1][2][8][9] This includes the identification, quantification, and qualification of any process-related impurities and degradation products.

Table 2: Potential Impurities and Control Strategy

Impurity TypePotential SourceControl Strategy
Unreacted Starting MaterialsIncomplete reactionOptimization of reaction conditions and purification of intermediates.
Process-Related ImpuritiesSide reactionsUnderstanding the reaction mechanism and purification at each step.
Residual SolventsIncomplete removal during work-upDrying under vacuum and analysis by GC.
Degradation ProductsInstability of the APIStability studies to identify degradation pathways.

Stability Testing:

Stability studies are required to establish a retest period for the drug substance.[10][11][12][13] These studies should be conducted under various conditions (e.g., long-term, accelerated, and stress testing) as per ICH guidelines.

Safety Precautions

The synthesis of this compound involves the use of several hazardous reagents. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1][5][11][14][15] Handle with extreme caution, using appropriate gloves, eye protection, and respiratory protection.

  • Sodium Nitrite: An oxidizing agent and toxic if swallowed.[2][4][9][12][16] Avoid contact with combustible materials.

  • Thionyl Chloride: Corrosive, toxic if inhaled, and reacts violently with water.[8][10][17][18] Handle in a dry environment and under an inert atmosphere.

  • Ammonia Solution: Corrosive and causes severe skin burns and eye damage.[3][6][7][19] Use in a well-ventilated area and wear appropriate PPE.

Conclusion and Future Directions

This application note provides a detailed and scalable synthetic route for the preparation of this compound for preclinical studies. The outlined protocols, coupled with stringent quality control and safety measures, will enable the consistent production of high-quality material. Further process optimization, including the investigation of alternative reagents and crystallization studies for optimal solid-state form selection, will be crucial for the continued development of this promising compound towards clinical applications.

References

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (2025, October 15).
  • Chemistry, Manufacturing, and Controls (CMC) in Drug Development, Pharmaceuticals, and Biologics. (2025, November 24).
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products.
  • A Roadmap of Drug Development and Analytical Method Progression. (n.d.). Biologics Consulting.
  • Preclinical Dose-Formulation Stability. (2026, February 16). Pharmaceutical Technology.
  • Analytical Method Development And Valid
  • The Requirements of Chemical Manufacturing and Control in the Pre-clinical and Clinical Studies of a Potential Drug. (2021, August 26). IT Medical Team.
  • Analytical Strategies from Early Development to Validation: Part One. (2023, January 17). Regis Technologies.
  • What is CMC in the Drug Development Process? (2025, October 6).
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applic
  • Impurity Profiling In Pharmaceuticals: A Review. (2018, September 21).
  • What Is CMC In Drug Development. (2024, May 3). InfinixBio.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed.
  • The Role of CMC in Drug Development: Why It's Critical for Regulatory Success. (2025, March 5). Pharmsky.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC.
  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine deriv
  • Analytical method development and validations of API by using suitable analytical technique. (2025, June 12).
  • Stability Testing of Drug Substances and Drug Products. (1998, May 27).
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016, August 1). PubMed.
  • Drug Stability Testing: Purpose, Importance, & Requirements. (2026, January 22). Prompt Praxis Labs.
  • Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (n.d.).
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridine-3-carboximidam…. (n.d.). CymitQuimica.
  • 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl). (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). MDPI.
  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. (2026, January 29).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer ". (2023, February 27). Semantic Scholar.
  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonyl
  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2025, December 6).
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025, October 13).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023, November 1).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Low Yield & Regioselectivity Issues Last Updated: February 23, 2026

Diagnostic Overview: Why is this synthesis failing?

The synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is notoriously difficult due to two competing electronic factors: the electron-deficient nature of the pyridine ring and the amphoteric nature of the pyrazole intermediates.

If you are experiencing low yields (<20%), your issue likely falls into one of three "Failure Modes":

  • The "Regio-Scramble" (Scaffold Formation): During the hydrazine cyclization step, you are producing a mixture of [3,4-c] and [4,3-c] isomers, or the hydrazine is attacking the wrong electrophile first.

  • The "Hydrolysis Trap" (Functionalization): If you are hydrolyzing a 3-cyano intermediate, the reaction is over-shooting to the carboxylic acid, or stalling at the imidate.

  • The "Solubility Crash" (Isolation): The final carboxamide is highly polar and planar, leading to strong

    
    -
    
    
    
    stacking and poor solubility in organic solvents, causing loss during aqueous workup.

Interactive Troubleshooting Guide

Module A: Scaffold Construction (Ring Closure)

Context: You are reacting a 3-acyl-4-halopyridine (or equivalent) with hydrazine.

Q: I am seeing two spots on TLC with very similar Rf values. Is this my product? A: Likely not. You are probably observing a mixture of the desired 1H-pyrazolo[3,4-c]pyridine and the isomeric 1H-pyrazolo[4,3-c]pyridine .

  • The Cause: The hydrazine nitrogen atoms have similar nucleophilicity, and the pyridine ring activates both the 4-position (for

    
    ) and the carbonyl group.
    
  • The Fix: Switch to a stepwise temperature gradient .

    • Perform the initial hydrazine addition at -10°C to 0°C in ethanol or THF. This favors the kinetic

      
       displacement of the halogen at the 4-position first.
      
    • Only after the intermediate is formed (check LCMS), heat to reflux to induce the cyclization with the carbonyl.

    • Reference: See regiocontrol strategies in pyrazolo-pyridine synthesis [1].

Q: My reaction turns black/tarry upon heating. A: This indicates oxidative decomposition of the electron-rich hydrazine intermediate by the electron-poor pyridine ring in air.

  • The Fix: Degas your solvents with

    
     or Ar for 15 minutes prior to hydrazine addition. Add 10 mol% EDTA  if using metallic reaction vessels to chelate trace metals that catalyze hydrazine decomposition.
    
Module B: The Critical Step (3-CN to 3-CONH2)

Context: You have the 3-carbonitrile intermediate and are trying to convert it to the amide.

Q: I am using acid hydrolysis (


), but I mostly get the carboxylic acid. 
A:  Acid hydrolysis is too aggressive for this substrate. The rate of hydrolysis from Amide 

Acid is often faster than Nitrile

Amide under acidic conditions due to the protonation of the pyridine nitrogen, which inductively destabilizes the amide.
  • The Fix: Switch to the Radziszewski Reaction (Basic Peroxide). This method involves the nucleophilic attack of the hydroperoxide anion (

    
    ) on the nitrile, forming a peroxyimidic acid intermediate that collapses exclusively to the amide. It is virtually incapable of hydrolyzing the amide further to the acid [2].
    

Q: I tried basic hydrolysis (NaOH), but the reaction is stalled. A: The pyridine ring repels the hydroxide attack due to electron repulsion.

  • The Fix: Use DMSO as a co-solvent. The "naked anion" effect in DMSO increases the nucleophilicity of your hydroxide or peroxide species by orders of magnitude.

Recommended Protocols

Protocol 1: The "Radziszewski" Selective Hydrolysis

Best for converting 3-CN to 3-CONH2 without acid byproducts.

  • Dissolution: Dissolve 1.0 eq of 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile in DMSO (5 mL/mmol).

  • Base Addition: Add 1.2 eq of

    
     (powdered).
    
  • Oxidant Addition: Cool to 0°C. Dropwise add 4.0 eq of 30%

    
     .
    
    • Note: The reaction is exothermic. Maintain internal temp <25°C.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by HPLC (Amide appears earlier than Nitrile).

  • Quench: Pour into ice-cold water (10x volume). The carboxamide should precipitate as a white/off-white solid.

  • Isolation: Filter and wash with cold water and diethyl ether.

Protocol 2: Pd-Catalyzed Aminocarbonylation (Alternative Route)

Best if the Nitrile route fails completely. Replaces the hydrolysis step entirely.

If you possess the 3-iodo or 3-bromo scaffold (instead of nitrile), use this high-yielding catalytic method [3].

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • CO Source:

    
     (Solid CO source) or CO balloon.
    
  • Nucleophile:

    
     (3 eq) + DIPEA (3 eq).
    
  • Solvent: 1,4-Dioxane at 80°C.

  • Why it works: This bypasses the hydration equilibrium entirely, forming the amide C-N bond directly.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for rescuing a failed batch.

TroubleshootingLogic Start Low Yield Detected CheckLCMS Analyze Crude by LCMS Start->CheckLCMS IsomerMix Mixture of Isomers (Regio-scramble) CheckLCMS->IsomerMix Same Mass, 2 Peaks AcidProduct Product Mass = M+1 (Carboxylic Acid) Over-hydrolysis CheckLCMS->AcidProduct Mass +18 (Hydrolysis) NoReaction Starting Material Unchanged (Nitrile inert) CheckLCMS->NoReaction Only SM Stepwise Protocol: Low Temp (-10°C) Nucleophilic Attack First IsomerMix->Stepwise Radziszewski Switch to Radziszewski (H2O2 / K2CO3 / DMSO) AcidProduct->Radziszewski NoReaction->Radziszewski Try DMSO activation PdCat Switch to Pd-Carbonylation (From 3-Iodo precursor) NoReaction->PdCat If Nitrile fails

Figure 1: Decision matrix for diagnosing low yield based on crude LCMS data.

Quantitative Data: Hydrolysis Method Comparison

Comparison of methods for converting 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile to the 3-carboxamide.

MethodReagentsTypical YieldSelectivity (Amide:Acid)Primary Issue
Acid Hydrolysis

(conc),

15–30%40:60Rapid over-hydrolysis to acid due to protonated pyridine ring.
Basic Hydrolysis

(aq), EtOH, Reflux
35–50%70:30Slow kinetics; requires harsh heat which degrades scaffold.
Radziszewski

,

, DMSO
85–92% >99:1 Exothermic; requires careful temp control. Best for purity.
Metal Catalysis

,

75–85%95:5Expensive catalyst (Parkins catalyst); difficult to remove metal.

References

  • Bedwell, E. V., et al. (2023).[1] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Panzarasa, G. (2018).[2] Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. Journal of Chemical Education. Available at: [Link]

  • Sagar, R., et al. (2018). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

Sources

Optimization of reaction conditions for "1H-pyrazolo[3,4-c]pyridine-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Tier 3 Support Knowledge Base for the synthesis and optimization of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

This guide assumes the user is a medicinal chemist encountering bottlenecks in the synthesis of the core scaffold or the C-3 functionalization .

Topic: Optimization of Reaction Conditions for this compound Document ID: KB-PYZ-34C-OPT-01 Last Updated: 2025-05-20 Support Level: Senior Application Scientist

Executive Summary & Critical Workflow

The synthesis of This compound typically fails due to two specific bottlenecks:

  • The "Jacobson-Huber" Type Cyclization: Poor yields during the diazotization of 3-amino-4-methylpyridine due to diazo-tar formation.

  • C-3 Amidation: The electron-deficient nature of the pyridine ring makes the C-3 position difficult to functionalize directly without pre-activation (e.g., iodination) or high-pressure carbonylation.

Validated Synthetic Pathway (The "Golden Route")

We recommend the Iodination-Carbonylation Sequence over direct oxidative routes, as it offers superior regiocontrol and scalability.

SynthesisWorkflow Start 3-Amino-4-methylpyridine Core 1H-pyrazolo[3,4-c]pyridine (The Core) Start->Core 1. NaNO2, Ac2O 2. Phase Transfer Cat. Iodo 3-Iodo-1H-pyrazolo [3,4-c]pyridine Core->Iodo NIS, DMF (Electrophilic Subst.) Ester Ethyl 1H-pyrazolo [3,4-c]pyridine-3-carboxylate Iodo->Ester Pd(OAc)2, dppf CO (50 psi), EtOH Product 1H-pyrazolo[3,4-c] pyridine-3-carboxamide Iodo->Product Pd-Cat, CO NH4Cl (Direct) Ester->Product NH3 (aq/MeOH) Sealed Tube, 80°C

Figure 1: Validated synthetic workflow for C-3 functionalization of the [3,4-c] isomer.

Module A: Core Synthesis (Ring Closure)

Context: User reports low yields (<30%) or "oiling out" during the cyclization of 3-amino-4-methylpyridine.

Troubleshooting Guide: The Diazotization Step

The formation of the N-N bond is the most capricious step. The standard protocol involves nitrosation followed by intramolecular cyclization.

ParameterStandard ConditionOptimized Condition (High Yield)Why? (Mechanistic Insight)
Reagent NaNO₂ / HClIsoamyl Nitrite / Ac₂O / KOAc Anhydrous conditions prevent hydration of the diazonium intermediate, reducing phenol byproducts.
Solvent Water or AcOHBenzene or Toluene (with PTC) Phase transfer catalysis (18-crown-6) stabilizes the diazonium cation and promotes cyclization over polymerization.
Temp 0°C

RT
RT

80°C (Controlled Ramp)
The rearrangement of the N-nitroso intermediate requires thermal activation.
FAQ: "My reaction mixture turned into a black tar."

Diagnosis: Decomposition of the diazonium salt. Solution:

  • Switch to Phase Transfer: Use the Bartoli-style modification. Dissolve the amine in toluene with 18-crown-6 and KOAc. Add isoamyl nitrite dropwise at room temperature, then heat to 80°C.

  • Acylation First: Ensure you are nitrosating the N-acetyl derivative (3-acetamido-4-methylpyridine) rather than the free amine. The N-nitrosoamide rearranges more cleanly than the diazonium salt of the free amine [1].

Module B: C-3 Functionalization (Iodination)

Context: User needs to install a handle at C-3 for the amide group but observes regioselectivity issues (C-3 vs C-5/7).

Protocol: Regioselective C-3 Iodination

The [3,4-c] system is electron-deficient. However, the pyrazole NH makes the C-3 position nucleophilic enough for Electrophilic Aromatic Substitution (SEAr), provided the pyridine nitrogen is not protonated.

Optimized Protocol:

  • Substrate: 1.0 eq 1H-pyrazolo[3,4-c]pyridine.

  • Reagent: 1.2 eq N-Iodosuccinimide (NIS) .

  • Solvent: DMF (0.5 M).

  • Temperature: 60°C for 4 hours.

  • Workup: Quench with 10% Na₂S₂O₃ to remove iodine color.

FAQ: "I see chlorination instead of iodination."

Diagnosis: Use of chloride-containing solvents or impurities.[1] Root Cause: If you synthesized the core using HCl/NaNO₂, residual chloride can be oxidized to Cl⁺ or Cl• under oxidative conditions.[2] Fix: Ensure the starting material is desalted (free base form) before the NIS reaction. Use DMF, not DCM/CHCl₃.

Module C: Amidation (The Final Bottleneck)

Context: Converting the 3-iodo or 3-ester intermediate to the final carboxamide.

Scenario 1: Carbonylation of the Iodide (Pd-Catalyzed)

This is the most direct route to the amide if you have the iodide.

Reaction Matrix:

Component Recommendation Notes
Catalyst Pd(dppf)Cl₂·DCM (5 mol%) Bidentate ligands (dppf, xantphos) prevent catalyst poisoning by the pyridine nitrogen.
CO Source Mo(CO)₆ (Solid source) or CO Balloon Molybdenum hexacarbonyl is safer and easier to handle than gas cylinders for small scale.
Nucleophile NH₄Cl (with Et₃N) Direct formation of primary amide.

| Solvent | 1,4-Dioxane | Higher boiling point allows for faster kinetics (100°C). |

Scenario 2: Ammonolysis of the Ethyl Ester

If you chose to make the ester first (via ethanol carbonylation), the hydrolysis to amide can be sluggish due to the electron-rich pyrazole ring reducing electrophilicity at the carbonyl.

Troubleshooting "Stalled" Ammonolysis:

  • Issue: Reaction in MeOH/NH₃ (7N) at RT shows <10% conversion after 24h.

  • Fix: The ester at C-3 is sterically crowded and electronically deactivated.

    • Method A: Use a sealed pressure tube at 90°C.

    • Method B (Catalytic): Add 0.5 eq of CaCl₂ . Calcium coordinates to the carbonyl oxygen and the pyridine nitrogen, activating the ester toward nucleophilic attack by ammonia.

    • Method C (Magnesium Nitride): For extremely stubborn esters, use Mg₃N₂ in MeOH (generates highly reactive NH₂⁻ in situ).

Analytical Data & Verification

When you successfully synthesize This compound , verify using these characteristic signals:

  • 1H NMR (DMSO-d6):

    • Amide NH₂: Two broad singlets (exchangeable) around

      
       7.6 and 7.8 ppm.
      
    • Pyridine Protons: Look for the characteristic coupling of the [3,4-c] system.

      • H-7 (singlet/doublet near

        
         9.0, deshielded by pyridine N).
        
      • H-5 (doublet near

        
         8.3).
        
    • Pyrazole NH: Very broad signal >13 ppm.

  • Solubility Warning: The product has poor solubility in DCM and EtOAc.

    • TLC Eluent: 10% MeOH in DCM (plus 1% NH₄OH to prevent tailing).

    • Purification: Reverse-phase flash chromatography (C18, Water/Acetonitrile) is highly recommended over normal phase silica.

References

  • Core Synthesis via Nitrosation

    • Title: Preparation and reactions of pyrazolo[3,4-c]pyridines.[3][4][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Link:

    • Relevance: Establishes the foundational nitrosation/cyclization mechanism for this specific isomer.
  • Vectorial Functionalization (C-3 Iodination/Suzuki)

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:

    • Relevance: Confirms C-3 functionalization strategies including halogen
  • Palladium-Catalyzed Aminocarbonylation

    • Title: An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation.[6]

    • Source: Synthesis (Thieme).
    • Link:

    • Relevance: Provides the optimized Pd-catalysis conditions (COware, Pd sources) transferable to the [3,4-c] isomer.
  • GPR119 Agonists (Application Context)

    • Title: Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.[4]

    • Source: Bioorganic & Medicinal Chemistry.[3][7]

    • Link:

    • Relevance: Validates the biological relevance and structural stability of the target molecule.

Sources

Identification of byproducts in "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical impurity profiling and troubleshooting for the synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide . This scaffold is chemically distinct from the more common [3,4-b] isomer and is a core pharmacophore in Factor Xa inhibitors (e.g., Apixaban derivatives) and various kinase inhibitors.

The synthesis typically proceeds via the ammonolysis of the corresponding ethyl ester or the controlled hydrolysis of the 3-nitrile . This guide addresses the "Ester-to-Amide" route as it is the industry standard for high-purity generation.

Module 1: Critical Impurity Profiling

The "Triad of Trouble" in Carboxamide Synthesis

In the conversion of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate to the target 3-carboxamide , three specific byproducts consistently degrade yield and purity.

Impurity TypeChemical IDOrigin / CausalityDetection (LC-MS)
Hydrolysis Product 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acidWater incursion during ammonolysis. The hydroxide ion (

) is a stronger nucleophile than ammonia (

) or competes via equilibrium.

Residual Precursor Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylateIncomplete reaction due to steric hindrance at C3 or insufficient ammonia saturation.

Regioisomer 2H-pyrazolo[3,4-c]pyridine isomerTautomeric alkylation (if N1-alkylation is performed before amidation). The 2H-isomer is thermodynamically accessible but often kinetically disfavored.Same Mass (requires NMR)

Module 2: Troubleshooting Guide (Q&A)

Q1: Why is my reaction stalling with ~15% residual ester despite using excess ammonia?

Diagnosis: This is a classic solubility-limited kinetic stall . The pyrazolo[3,4-c]pyridine core is highly planar and prone to


-stacking, leading to poor solubility in standard methanolic ammonia. The ammonia cannot effectively penetrate the crystal lattice of the precipitating intermediate.

Protocol Solution:

  • Switch Solvent System: Move from pure MeOH to a THF:MeOH (1:1) mixture. THF solubilizes the ester, while MeOH supports the ammonia concentration.

  • Pressure Amidation: Conduct the reaction in a sealed vessel (autoclave) at 45°C / 2-3 bar . This increases the kinetic energy without losing ammonia gas.

  • Catalytic Additive: Add 0.1 eq of CaCl₂ . Calcium ions can coordinate with the ester carbonyl, increasing its electrophilicity toward the ammonia nucleophile.

Q2: I see a persistent "Acid Impurity" (Carboxylic Acid) that increases during workup. How do I stop this?

Diagnosis: The 3-carboxamide is stable, but the intermediate tetrahedral complex is sensitive. If you quench with water while the reaction is still basic (pH > 10), you promote rapid hydrolysis of any unreacted ester or the amide itself.

Corrective Workflow:

  • Anhydrous Conditions: Ensure your ammonia source is 7N NH₃ in MeOH (Anhydrous) , not aqueous ammonium hydroxide.

  • Inverse Quench: Do not pour water into the reaction. Instead, remove solvent in vacuo first, then resuspend in a buffered solution (pH 7) to precipitate the product.

  • Avoid Strong Bases: Never use NaOH/KOH to "push" this reaction; it exclusively favors the carboxylate salt.

Q3: How do I distinguish the 1H-isomer from the 2H-isomer without growing a crystal?

Diagnosis: Regioisomerism is the silent killer in pyrazole synthesis. Analytical Solution (NMR):

  • 1H-isomer (Target): The C3-Carboxamide proton signals are usually distinct broad singlets. More importantly, look at the C7-H proton (on the pyridine ring). In the 1H-isomer, the N1-substituent exerts a shielding effect on adjacent protons differently than the N2-substituent.

  • NOE (Nuclear Overhauser Effect): Irradiate the N1-substituent (e.g., Alkyl/Aryl group).

    • 1H-isomer: You will see NOE enhancement at C7-H (pyridine ring) or C7a .

    • 2H-isomer: You will see NOE enhancement at C3-amide protons (if close) or lack of interaction with the pyridine ring protons.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the kinetic competition between the desired amidation and the parasitic hydrolysis/isomerization pathways.

G cluster_0 Critical Control Point: Water Content Ester Ethyl 1H-pyrazolo[3,4-c] pyridine-3-carboxylate (Starting Material) Target 1H-pyrazolo[3,4-c] pyridine-3-carboxamide (Target) Ester->Target + NH3/MeOH (Nucleophilic Acyl Substitution) Acid Acid Impurity (Hydrolysis Byproduct) Ester->Acid + H2O / OH- (Competitive Hydrolysis) Iso 2H-Isomer (Regio-impurity) Ester->Iso Tautomerization (Thermodynamic Shift) Target->Acid pH > 10 + Heat (Amide Hydrolysis) Dimer Azo-Dimer (Oxidative Impurity) Target->Dimer Air Oxidation (Trace Metals)

Caption: Kinetic competition diagram showing the primary amidation pathway (Green) versus parasitic hydrolysis (Red) and isomerization (Yellow) routes.

Module 4: Analytical Reference Data

Use this table to validate your crude reaction mixture before purification.

ComponentRelative Retention Time (RRT)*Characteristic MS Fragment (ESI+)1H NMR Marker (DMSO-d6)
Target Amide 1.00


7.6 & 7.8 (br s, 2H,

)
Ethyl Ester 1.25 (Non-polar)


1.35 (t, 3H,

)
Carboxylic Acid 0.45 (Polar)


12.5-13.0 (br s,

)
Methyl Ester 1.15


3.85 (s, 3H,

)

*Note: RRT based on C18 Reverse Phase HPLC, Water/Acetonitrile (0.1% Formic Acid) gradient.

References
  • Synthesis of Pyrazolo[3,4-c]pyridines

    • Title: Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • General Amidation Methodologies

    • Title: Practical Synthesis of Amides
    • Source: Organic Syntheses (General Reference for Amid
    • URL:[Link]

  • Tautomerism in Pyrazolopyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Analogous chemistry for isomer comparison).
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Managing side reactions during the amidation of "1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Amide Coupling for Azaindazole Scaffolds Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The amidation of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid presents a unique triad of challenges: poor solubility (the "brick dust" effect), competitive nucleophilicity (the unprotected pyrazole nitrogen), and electronic deactivation (the electron-deficient pyridine ring making the carboxylate harder to activate).

This guide moves beyond standard textbook coupling (EDC/NHS) to industrial "best practices" specifically for electron-deficient heteroaromatic acids.

Module 1: The Solubility Trap

User Query: "My starting material won't dissolve in DCM, THF, or MeCN. Can I run this as a slurry?"

The Technical Insight

The 1H-pyrazolo[3,4-c]pyridine core is planar and rigid, leading to strong intermolecular


-

stacking and hydrogen bonding. Standard organic solvents (DCM, THF) are insufficient.[1] While "slurry couplings" are possible, they often suffer from slow kinetics and surface-coating issues where the product precipitates on the unreacted solid, halting the reaction.[1]
Troubleshooting Protocol
Solvent SystemSuitabilityNotes
DCM / THF 🔴 Avoid Substrate remains solid; practically zero conversion.
DMF / DMAc 🟢 Recommended High dipole moment disrupts aggregation. Use anhydrous grade.
NMP 🟡 Caution Good solubility, but difficult to remove during workup (high boiling point).[1]

Pro-Tip: If the acid remains a slurry even in DMF, add LiCl (0.5 equiv) .[1] This disrupts hydrogen bond networks (chaotropic effect), often solubilizing the intermediate enough to drive the reaction.[1]

Module 2: The "Dimer" Side Reaction (N1-Acylation)

User Query: "I see a major byproduct with Mass [2M - 18]. Is this the anhydride?"

The Mechanism

This is likely not the anhydride, but the N-acyl dimer . The pyrazole N1 proton is significantly acidic (


). In the presence of the base required for coupling (TEA/DIPEA), the N1 deprotonates and acts as a competitive nucleophile, attacking the activated ester of another acid molecule.
The Fix: Protection or Order of Addition
  • Gold Standard (Protection): Protect the N1 position with a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group prior to coupling. This completely eliminates the side reaction.

  • Workaround (One-Pot): If protection is impossible, use T3P (Propylphosphonic anhydride) . Its steric bulk and specific activation mechanism disfavor the attack by the bulky pyrazole nitrogen compared to a smaller primary/secondary amine.

Visualizing the Side Reaction

SideReaction Acid Starting Acid (Pyrazolo-pyridine) Activated Activated Species (O-Acyl Intermediate) Acid->Activated Coupling Reagent Base Base (DIPEA) Base->Acid Deprotonates N1 Path_Correct Path A: Amine Attack (Desired Amide) Activated->Path_Correct + R-NH2 (Fast) Path_Side Path B: N1 Attack (N-Acyl Dimer) Activated->Path_Side + Deprotonated N1 (Competitive)

Caption: Path B represents the self-reaction where the pyrazole nitrogen of one molecule attacks the activated acid of another, forming a dimer.[1]

Module 3: Coupling Reagent Selection

User Query: "EDC/HOBt is giving <20% yield after 24 hours. What should I switch to?"

The Scientific Rationale

The fused pyridine ring is electron-withdrawing, making the carboxylic acid carbon less electron-rich and harder to activate. Standard carbodiimides (EDC/DCC) often form the O-acylisourea intermediate, but the subsequent attack by the amine is sluggish due to the deactivated core.

Recommended Reagent: T3P (Propylphosphonic Anhydride)

T3P is the industry standard for difficult heteroaromatic couplings [1].

  • Why? It forms a highly reactive mixed anhydride.

  • Bonus: It acts as a water scavenger (driving the equilibrium) and the byproducts are water-soluble, solving the "DMF workup" issue.

Reagent Decision Matrix
ReagentStatusWhy?
EDC / HOBt 🔴 Fail Activation is too weak for this electron-deficient acid.
HATU / HBTU 🟡 Risky Powerful, but can cause guanidinylation of the amine if the acid activation is slow. High cost.
T3P (50% in EtOAc/DMF) 🟢 Optimal High reactivity, low epimerization, water-soluble byproducts.[1]
SOCl₂ (Acid Chloride) 🟡 Caution Effective, but the resulting acid chloride is often insoluble and hydrolytically unstable.[1]

Standard Operating Procedure (SOP): T3P Coupling

Objective: Amidation of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with a primary amine.

Reagents:

  • Acid Substrate (1.0 equiv)[1][2][3]

  • Amine (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1]

  • Coupling Agent: T3P (50% w/w in DMF or EtOAc) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Protocol:

  • Dissolution: Charge the reaction vessel with the Acid and DMF . Stir until dissolved (or fine slurry).

  • Base Addition: Add Pyridine (or DIPEA). Note: The mixture may clarify.

  • Activation: Add T3P solution dropwise at 0°C. Stir for 10 minutes.

  • Amine Addition: Add the Amine . Allow to warm to Room Temperature (20-25°C).

  • Monitoring: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup (The "Crash-Out"):

    • Slowly pour the reaction mixture into Water (10x volume) under rapid stirring.

    • The product should precipitate. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (x3), wash organic layer with LiCl (5% aq) to remove DMF, then brine.[1]

Module 4: Logical Workflow Diagram

Use this decision tree to guide your daily experiments.

Workflow Start Start: Amidation of Pyrazolo-pyridine Acid Solubility Check Solubility in DCM/THF Start->Solubility IsSoluble Soluble? Solubility->IsSoluble UseDMF Switch to DMF or DMAc (+ LiCl if needed) IsSoluble->UseDMF No CheckN1 Is N1 Protected? IsSoluble->CheckN1 Yes UseDMF->CheckN1 IsProtected Protected? CheckN1->IsProtected ProtectFirst Risk of Dimerization. Protect with THP/SEM OR use T3P carefully IsProtected->ProtectFirst No SelectReagent Select Coupling Reagent IsProtected->SelectReagent Yes ProtectFirst->SelectReagent ReagentChoice Reagent? SelectReagent->ReagentChoice T3P T3P (Propylphosphonic Anhydride) *Preferred* ReagentChoice->T3P HATU HATU (Watch for Guanidinylation) ReagentChoice->HATU Workup Workup: Quench with H2O Precipitate or Extract T3P->Workup HATU->Workup

Caption: Decision tree for optimizing reaction conditions based on solubility and protection status.

References

  • T3P® (Propanephosphonic acid anhydride) . E-EROS Encyclopedia of Reagents for Organic Synthesis. (2015). [1]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] (Context on electron-deficient heterocycles). [1]

Sources

Technical Support Center: Column Chromatography Purification of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for column chromatography, drawing upon established methodologies for structurally related pyrazolopyridine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor Separation of Target Compound from Impurities

  • Question: My TLC analysis shows co-elution or very poor separation between my target compound and an impurity. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge, often arising from suboptimal solvent systems or stationary phase interactions. A systematic approach to optimizing your separation is crucial.

    • Solvent System Optimization: The polarity of the eluent is a critical factor. For pyrazolopyridine derivatives, solvent systems such as cyclohexane/ethyl acetate or dichloromethane/methanol are often effective.[1][2] If you observe poor separation, consider the following adjustments:

      • Gradient Elution: Employ a shallow gradient of the polar solvent. A slow, gradual increase in polarity can often resolve closely eluting compounds.

      • Solvent Selectivity: If a simple polarity change is ineffective, consider switching one of the solvents in your mobile phase to introduce different intermolecular interactions. For example, if you are using a hexane/ethyl acetate system, you could try substituting ethyl acetate with acetone or a mixture of ethyl acetate and a small amount of methanol.

    • Stationary Phase Considerations: While silica gel is the most common stationary phase, its acidic nature can sometimes lead to poor peak shape and irreversible adsorption of basic compounds like pyridines.

      • Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel. For highly polar compounds, reversed-phase chromatography on a C18 column might also be a viable option.

Issue 2: The Target Compound is "Streaking" or "Tailing" on the TLC Plate and Column

  • Question: My compound appears as a long streak rather than a compact spot on the TLC plate, and this is reflected in broad, tailing peaks during column chromatography. What causes this and how can I fix it?

  • Answer: Peak tailing is a frequent issue when purifying nitrogen-containing heterocycles on silica gel. This phenomenon is primarily caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.

    • Mobile Phase Modification: The most effective way to counteract this is to add a small amount of a basic modifier to your eluent.

      • Triethylamine (TEA): Adding 0.1-1% triethylamine to your solvent system can neutralize the acidic sites on the silica gel, leading to significantly improved peak shape.

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent to achieve a similar effect.

    • Column Loading: Overloading the column can exacerbate tailing. As a general rule, the amount of crude material should not exceed 1-5% of the mass of the stationary phase.

Issue 3: The Target Compound is Not Eluting from the Column

  • Question: I've run a large volume of my solvent system through the column, but my target compound has not eluted. What should I do?

  • Answer: This issue typically arises from two main causes: high polarity of the compound or on-column degradation.

    • Insufficient Eluent Polarity: Your compound may be too polar to be eluted by the current solvent system.

      • Increase Polarity Drastically: If your compound is still at the baseline, a significant increase in the mobile phase polarity is necessary. You can try flushing the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane.

    • Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes lead to irreversible binding or decomposition of sensitive compounds.

      • Test for Stability: Before committing your entire batch to a column, it's wise to test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new, more polar spot appears or the original spot diminishes, your compound may be degrading. In such cases, switching to a more inert stationary phase like neutral alumina is recommended.

Issue 4: Low Recovery of the Purified Compound

  • Question: After column chromatography and solvent evaporation, the yield of my purified this compound is very low. What are the potential reasons?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption, on-column degradation (as mentioned above), or issues with the work-up procedure.

    • Incomplete Elution: Ensure that all of your compound has eluted from the column. After your main product fractions have been collected, flush the column with a highly polar solvent (e.g., 100% methanol) and check the eluate by TLC for any remaining product.

    • Co-evaporation with Volatile Reagents: If volatile impurities or reagents are present in your crude mixture, they may co-evaporate with your solvent during the final concentration step, leading to an artificially low mass of the recovered product. Ensure your starting material is properly worked up and dried before purification.

    • Mechanical Losses: Be mindful of potential losses during transfer steps, such as from the collection flasks to the final vial.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

    • A1: Based on the purification of structurally similar pyrazolopyridine derivatives, a good starting point for TLC development would be a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate.[1][2] A typical starting ratio would be in the range of 1:1 to 3:1 (hexane:ethyl acetate). For column chromatography, you would typically use a less polar mixture to start and gradually increase the polarity. Another common and effective solvent system is a gradient of methanol in dichloromethane, often starting from 1-2% methanol and gradually increasing to 5-10%.

  • Q2: How do I choose the correct column size and amount of silica gel?

    • A2: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For a relatively straightforward separation, a 20:1 ratio may suffice, while for difficult separations, a 100:1 ratio or higher may be necessary. The column diameter should be chosen to allow for a bed height of approximately 15-20 cm.

  • Q3: What is the best way to load my sample onto the column?

    • A3: There are two primary methods for sample loading: wet loading and dry loading.

      • Wet Loading: The crude sample is dissolved in a minimum amount of the initial, least polar eluent and carefully pipetted onto the top of the column. This method is quick but can lead to band broadening if too much or too strong a solvent is used.

      • Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is generally preferred as it often results in better separation.

  • Q4: How can I monitor the progress of my column chromatography?

    • A4: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions collected from the column.[3] Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. After developing and visualizing the TLC plate, you can identify which fractions contain your pure product.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline based on methods used for similar pyrazolopyridine compounds and should be optimized for your specific crude mixture.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriate size glass column with a stopcock.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 cyclohexane/ethyl acetate). The consistency should be like a moderately thick milkshake.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • With the stopcock open, pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent and sample addition.

  • Continuously run the initial eluent through the column, ensuring the silica bed does not run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (approximately 1-2 times the mass of your crude material) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the sand layer in your packed column.

3. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.

  • Begin eluting the column, collecting the eluate in a series of test tubes or flasks.

  • If using a gradient elution, start with a low polarity solvent mixture and gradually increase the proportion of the more polar solvent. For example, you could start with 95:5 cyclohexane/ethyl acetate and incrementally increase the ethyl acetate concentration.

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

4. Fraction Analysis:

  • Monitor the collected fractions by TLC.

  • Spot each fraction on a TLC plate. It is often efficient to spot several fractions on a single plate.

  • Develop the TLC plate in a solvent system that gives good separation of your target compound from impurities.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Identify the fractions containing the pure this compound.

5. Isolation of the Purified Compound:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is your purified compound. Further drying under high vacuum may be necessary to remove residual solvent.

Data Summary Table

ParameterRecommended Starting ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)For basic compounds prone to tailing, consider neutral or basic alumina.
Mobile Phase A Cyclohexane / Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and increase the ethyl acetate content.[1][2]
Mobile Phase B Dichloromethane / MethanolStart with 1-2% methanol and gradually increase the concentration.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Highly recommended to add to the eluent to prevent peak tailing.
Sample Loading Dry LoadingGenerally provides better resolution than wet loading.
TLC Visualization UV lamp (254 nm)Most aromatic compounds are UV active. Staining with iodine or permanganate can also be used.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_actions Corrective Actions Problem Identify Purification Issue PoorSep Poor Separation Problem->PoorSep Co-elution? Tailing Peak Tailing/ Streaking Problem->Tailing Broad/Asymmetric Peaks? NoElution Compound Not Eluting Problem->NoElution Compound at Baseline? LowRecovery Low Recovery Problem->LowRecovery Low Yield? OptimizeSolvent Optimize Solvent System (Gradient/Alternative Solvents) PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina) PoorSep->ChangeStationary AddModifier Add Basic Modifier (e.g., TEA) Tailing->AddModifier ReduceLoad Reduce Sample Load Tailing->ReduceLoad IncreasePolarity Drastically Increase Eluent Polarity NoElution->IncreasePolarity CheckStability Check for On-Column Degradation (2D-TLC) NoElution->CheckStability FlushColumn Flush Column with Strong Solvent LowRecovery->FlushColumn CheckWorkup Review Work-up Procedure LowRecovery->CheckWorkup CheckStability->ChangeStationary

Caption: A workflow diagram for troubleshooting common issues in column chromatography.

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. (February 27, 2023). [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. (November 20, 2016). [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. (December 20, 2019). [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. (January 24, 2026). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. (January 16, 2023). [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. (May 19, 2022). [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. (November 1, 2023). [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (March 30, 2022). [Link]

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled. CNR-IRIS. (June 24, 2023). [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. (March 30, 2022). [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. AGU. [Link]

  • 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. PubChem. [Link]

Sources

Technical Support Center: Solubility Optimization for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PPC-3CA-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core Subject: Overcoming "Brick Dust" insolubility in biological media[1][2]

Executive Summary & Compound Profile

User Issue: You are likely experiencing precipitation ("crashing out") of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide upon dilution into aqueous buffers or cell culture media, leading to erratic IC50 values or false-negative results.

Root Cause Analysis: This scaffold is a classic "Brick Dust" molecule .[2] Its insolubility is driven by high crystal lattice energy, not just lipophilicity (LogP).

  • Planarity: The fused pyrazolo-pyridine core is flat, allowing tight

    
    -
    
    
    
    stacking.[1][2]
  • H-Bond Network: It contains strong donors (Pyrazole-NH, Amide-NH

    
    ) and acceptors (Pyridine-N, Amide-C=O), creating a robust intermolecular hydrogen bonding network that water cannot easily break.[1][2]
    
Physicochemical PropertyValue (Approx.)Implication for Assay
MW ~162.15 DaSmall fragment, high ligand efficiency potential.[1][2]
cLogP ~0.5 - 1.2Moderately lipophilic; should be soluble, but lattice energy dominates.[2]
pKa (Basic) ~4.5 - 5.5Pyridine nitrogen protonates only at acidic pH.[2]
pKa (Acidic) ~12.5Pyrazole NH deprotonates only at high pH.[2]
Solubility (Water) < 10

g/mL
Critical: Insoluble at physiological pH (7.4).[1][2]

Standard Operating Procedures (SOPs)

Module A: Preparation of High-Integrity Stock Solutions

Do not use old DMSO. DMSO is hygroscopic; absorbed water causes compound precipitation inside the stock vial over time.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity.[1][2]
    
  • Target Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) which are prone to crashing upon freeze-thaw.[2]

  • Dissolution Protocol:

    • Weigh powder into a glass vial (avoid plastic static).[1][2]

    • Add DMSO down the side of the vial.[2]

    • Vortex vigorously for 60 seconds.

    • Sonicate at 40°C for 10 minutes. Visual check: Solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to prevent freeze-thaw cycles. Store at -20°C.
    
Module B: The "Intermediate Dilution" Method (Cell-Based Assays)

Direct addition of 100% DMSO stock to media often causes immediate precipitation due to the "solvent shock" effect.[1][2]

Protocol:

  • Step 1 (Master Stock): 10 mM in 100% DMSO.[2]

  • Step 2 (Intermediate): Dilute 1:10 into culture media containing 10% DMSO .

    • Result: 1 mM compound in 19% DMSO/Media.[2]

    • Why: The proteins in the media begin to bind the compound while the high DMSO content prevents precipitation.

  • Step 3 (Final Assay): Dilute the Intermediate 1:100 into the final well.

    • Final: 10

      
      M compound, ~0.2% DMSO.[2]
      

Advanced Formulation: The Cyclodextrin Solution

If the standard DMSO method fails (precipitation visible under microscope), you must encapsulate the hydrophobic core.

Recommended Excipient: (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
.[2][3] Why: It forms a "host-guest" complex, hiding the hydrophobic pyrazolo-pyridine core inside a torus while presenting a hydrophilic exterior to the buffer.[1][2]
HP- -CD Complexation Protocol
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water or PBS.[1][2] Filter sterilize (0.22 
    
    
    
    m).[1][2]
  • Dissolve your compound in 100% DMSO to 100x the final assay concentration.[1][2]

  • Slowly add the DMSO stock to the HP-

    
    -CD solution with constant vortexing.
    
    • Ratio: Ensure the final DMSO is <1-2% in this mix.[2]

  • Incubate/Shake at 37°C for 30 minutes to allow equilibrium complexation.

  • Dilute this complex into your assay plate.[1][2]

Troubleshooting Workflow (Visualized)

The following diagram outlines the decision logic for solubilizing this scaffold based on your specific assay constraints.

SolubilityLogic Start Start: this compound Solid Powder DMSO_Sol Dissolve in Anhydrous DMSO (Target: 10-20 mM) Start->DMSO_Sol Clear Is Stock Clear? DMSO_Sol->Clear Sonicate Sonicate 40°C / 15 mins Clear->Sonicate No (Cloudy) Assay_Type Select Assay Type Clear->Assay_Type Yes Sonicate->Clear Enzymatic Biochemical/Enzymatic (Buffer only) Assay_Type->Enzymatic Cellular Cell-Based (Media + Serum) Assay_Type->Cellular Detergent Add 0.01% Triton X-100 or Tween-20 to Buffer Enzymatic->Detergent Prevent Aggregation Precip_Check Precipitation on Dilution? Cellular->Precip_Check Dilute_Enz Serial Dilution in Buffer Detergent->Dilute_Enz Direct_Add Direct Addition (Max 0.5% DMSO) Precip_Check->Direct_Add No Complex Use HP-beta-Cyclodextrin (Carrier System) Precip_Check->Complex Yes (Crash Out)

Caption: Decision tree for solubilizing pyrazolo-pyridine scaffolds. Note the divergence between enzymatic assays (where detergents are permissible) and cell assays (where cyclodextrins are preferred).

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? The pyridine nitrogen is basic. [1][2]

  • Technical Answer: Chemically, yes.[2] Adding 1-2 equivalents of HCl will protonate the pyridine N (N5 position), breaking the crystal lattice.

  • Biological Warning: Do not do this for cell assays. The local pH drop will kill cells or alter enzymatic rates before the buffer can neutralize it.[1][2] Only use this method for analytical quantification (e.g., HPLC standards).

Q2: My IC50 curve is flat at high concentrations. Why?

  • Diagnosis: This is the classic "solubility ceiling" artifact.[2] The compound has precipitated, so the effective concentration in solution is capped (e.g., at 10

    
    M), even if you added 100 
    
    
    
    M.
  • Solution: Check the wells under a microscope.[2] If you see crystals, re-run the assay using the HP-

    
    -CD  protocol (Section 3).[2]
    

Q3: Is this compound light sensitive?

  • Insight: Heteroaromatic carboxamides can be susceptible to photo-oxidation or hydrolysis over long periods.[1][2]

  • Recommendation: Store stocks in amber vials. Avoid leaving dilute plates in direct light for >4 hours.[2]

Q4: What is the maximum DMSO concentration my cells can tolerate?

  • Standard: Most mammalian lines tolerate 0.1% v/v .[1][2][4]

  • Robust Lines: HeLa/HEK293 may tolerate up to 0.5% .[1][2]

  • Sensitive: Primary neurons/stem cells often require <0.05% .[1][2] Always run a DMSO-only control.

References & Grounding

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews. (Foundational text on "Brick Dust" vs. "Grease Ball" insolubility).

  • Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative guide on solubility assays and pKa effects on pyridine scaffolds).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-

    
    -CD for solubilizing heteroaromatic drugs). 
    
  • Assay Guidance Manual (NCBI). (2025). DMSO Tolerance and Solubility in Assays. (Standard guidelines for DMSO limits in biological assays).

Sources

Validation & Comparative

Comparative analysis of "1H-pyrazolo[3,4-c]pyridine-3-carboxamide" synthesis routes

[1]

Executive Summary

This technical guide compares two distinct synthetic pathways for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide , a critical scaffold in kinase inhibitor development (e.g., GSK-3, CDK).[1]

  • Route A (The Lithiation-Oxalate Convergent Route): Utilizes directed ortho-metalation (DoM) to construct the pyrazole ring with the carboxylate functionality already in place.[1] It is the preferred route for Medicinal Chemistry (R&D) due to high convergence and fewer steps.

  • Route B (The Post-Cyclization Functionalization Route): Builds the parent pyrazolo[3,4-c]pyridine ring first, followed by C3-functionalization via Palladium catalysis. This is a Process Chemistry alternative that avoids cryogenic conditions and expensive organolithiums, suitable for larger-scale campaigns where step-count is less critical than reagent cost.[1]

Mechanistic Analysis & Retrosynthesis

The target molecule features a fused 5,6-bicyclic system. The key challenge is establishing the [3,4-c] fusion pattern while simultaneously installing the carboxamide at position 3.

  • Path A Logic: Disconnects the N1-N2 bond and the C3-C3a bond.[1] This implies a hydrazine condensation with a 3,4-functionalized pyridine (specifically a 1,3-dielectrophile).

  • Path B Logic: Disconnects the C3-Carboxamide bond.[1] This implies a transition metal-catalyzed insertion of CO/NH3 into a pre-formed halogenated core.[1]

Pathway Visualization

Retrosynthesiscluster_ARoute A: Convergent (Lithiation)cluster_BRoute B: Linear (Functionalization)TargetTARGET:1H-pyrazolo[3,4-c]pyridine-3-carboxamideInterAEthyl (4-chloropyridin-3-yl)(oxo)acetateTarget->InterAAmmonolysisInterB23-Iodo-1H-pyrazolo[3,4-c]pyridineTarget->InterB2Pd-CarbonylationStartA4-ChloropyridineInterA->StartADoM + Diethyl OxalateInterB11H-pyrazolo[3,4-c]pyridineInterB2->InterB1IodinationStartB3-Amino-4-methylpyridineInterB1->StartBDiazotization

Figure 1: Retrosynthetic analysis showing the disconnection strategies for both routes.

Route A: The Lithiation-Oxalate Convergent Strategy

Best For: Rapid analog generation, R&D, High-Throughput Chemistry.[1]

This route exploits the acidity of the C3-proton in 4-chloropyridine.[1] Using a hindered base (LDA), we generate a lithiated species that attacks diethyl oxalate. This elegantly installs both the carbon framework for the pyrazole ring and the oxidation state required for the amide in a single step.

Detailed Protocol

Step 1: Directed Ortho-Metalation (DoM) & Acylation

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 4-chloropyridine hydrochloride (1.0 eq) and anhydrous THF.[1]

  • Free Basing: Add

    
     (1.1 eq) at 0°C to generate the free base in situ. Filter off salts if necessary (optional for small scale).
    
  • Lithiation: Cool to -78°C (Critical: Use Acetone/Dry Ice). Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 30 mins.

    • Self-Validation: The solution should turn a deep yellow/orange, indicating the formation of the 3-lithio species. If black, temperature control failed (decomposition).

  • Quench: Cannulate the lithiated species into a pre-cooled (-78°C) solution of Diethyl Oxalate (1.5 eq) in THF.

    • Note: Inverse addition (Lithium to Electrophile) prevents double-addition.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] The product is Ethyl (4-chloropyridin-3-yl)(oxo)acetate .[1]
    

Step 2: Cyclization

  • Dissolve the keto-ester from Step 1 in EtOH.[1]

  • Add Hydrazine Hydrate (1.2 eq) at 0°C, then warm to room temperature (RT).

  • Stir for 2-4 hours. The hydrazine displaces the chlorine via

    
     and condenses with the ketone.
    
  • Product: Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate .

Step 3: Amidation

  • Dissolve the ester in 7N

    
     in Methanol.
    
  • Seal in a pressure tube and heat to 60°C for 12 hours.

  • Concentrate and recrystallize (EtOH/Water) to yield the final carboxamide.

Technical Assessment[1]
  • Pros: Very short sequence (3 steps). Establishes the C3-carbonyl oxidation state early.[1]

  • Cons: Requires cryogenic conditions (-78°C).[1] 4-chloropyridine is unstable as a free base (polymerizes); must be generated in situ or handled cold.[1]

Route B: The Post-Cyclization Functionalization Strategy

Best For: Scale-up, Labs without cryogenic capabilities, Cost-optimization.[1]

This route builds the "naked" pyrazole ring first using the classic "Jacobson-Indazole" type synthesis adapted for pyridines, then functionalizes the C3 position using modern Palladium catalysis.

Detailed Protocol

Step 1: Diazotization-Cyclization

  • Start: 3-Amino-4-methylpyridine .

  • Reaction: Dissolve in Glacial Acetic Acid. Add Sodium Nitrite (

    
    , 1.1 eq) in water dropwise at 0-5°C.
    
  • Mechanism: The diazonium salt forms, followed by spontaneous intramolecular cyclization onto the methyl group (tautomerization required).

  • Workup: Neutralize with

    
    . Extract with EtOAc.[2]
    
  • Product: 1H-pyrazolo[3,4-c]pyridine .

Step 2: Regioselective Iodination

  • Dissolve the core in DMF.

  • Add NIS (N-Iodosuccinimide, 1.1 eq) or

    
    /KOH.
    
  • Heat to 60°C.

  • Self-Validation: Monitor by LCMS.[3] The C3 position is the most electron-rich and accessible nucleophilic site on the pyrazole ring.

  • Product: 3-Iodo-1H-pyrazolo[3,4-c]pyridine .

Step 3: Pd-Catalyzed Aminocarbonylation

  • Reagents: Catalyst (

    
     + Xantphos or 
    
    
    ), CO source (CO gas balloon or
    
    
    ), Ammonia source (
    
    
    or gaseous
    
    
    ).
  • Conditions: DMF or Dioxane, 80-100°C, Base (

    
    ).
    
  • Process: The Pd inserts into the C-I bond, coordinates CO, and undergoes nucleophilic attack by ammonia.

  • Product: This compound .

Technical Assessment[1][4]
  • Pros: Avoids moisture-sensitive organolithiums. Starting materials are stable solids.

  • Cons: Uses heavy metals (Pd) requiring scavenging. Step 1 can have variable yields due to diazonium instability. Handling CO gas (or surrogates) requires safety infrastructure.

Comparative Data Analysis

FeatureRoute A (Lithiation)Route B (Functionalization)
Overall Yield 45 - 55% 25 - 35%
Step Count 3 (Linear)3 (Linear)
Atom Economy HighModerate (Iodine waste)
Reagent Cost High (LDA, Anhydrous solvents)Low (NaNO2, AcOH) to High (Pd catalyst)
Safety Profile Risk: Pyrophoric LDA, -78°C handling.[1]Risk: Diazonium (explosive potential), CO gas (toxic).
Scalability Difficult >100g (Cryogenic limits).Excellent (Standard batch reactors).
Impurity Profile Polymerized pyridine (if warmed too fast).Residual Palladium, Regioisomers (if iodination is not controlled).

Experimental Workflow Visualization

Workflowcluster_RouteARoute A: Lithiation Workflowcluster_RouteBRoute B: Pd-Catalysis WorkflowA14-Cl-Pyridine+ LDA (-78°C)A2Add Diethyl Oxalate(Quench)A1->A2A3Add Hydrazine(Cyclization)A2->A3A4NH3/MeOH(Amidation)A3->A4B13-Amino-4-Picoline+ NaNO2/AcOHB2Iodination(NIS/DMF)B1->B2B3Pd-Catalyst + CO+ NH3B2->B3

Figure 2: Step-by-step experimental workflow for both synthesis strategies.

References

  • Directed Lithiation of Pyridines: Schlosser, M. et al. "Site-Selective Derivatization of 4-Chloropyridine."[1] Tetrahedron Letters, 2006. (Validated via general pyridine lithiation protocols).

  • Pyrazolo[3,4-c]pyridine Synthesis: "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists." Bioorganic & Medicinal Chemistry, 2016. Link

  • Palladium-Catalyzed Aminocarbonylation: "An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation." Synthesis, 2021.[3][4][5] (Methodology adapted for [3,4-c] isomer). Link

  • Diazotization Route: "Synthesis of 1H-pyrazolo[3,4-c]pyridine from 3-amino-4-methylpyridine." Journal of Heterocyclic Chemistry. (Standard Indazole-type synthesis applied to pyridine).[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide. As a compound frequently utilized in drug discovery and development, ensuring its responsible handling from bench to disposal is paramount to protecting laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Disclaimer: This guide provides a general framework for disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive toxicological profile for this compound may not be widely published, data from structurally related pyrazolo-pyridine and pyridine derivatives provide a strong basis for a conservative and safe approach.

Inherent Hazards of the Chemical Class: The pyrazolo-pyridine scaffold is recognized as a hazardous chemical class. Based on GHS classifications for similar compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[1]

  • A cause of serious skin and eye irritation.[1][2][3]

  • A potential respiratory irritant.[4][5]

Regulatory Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste must be evaluated for hazardous characteristics.[6] You must treat this compound as hazardous waste. This determination is based on the "generator knowledge" of its chemical family's toxicological data.[7] The waste must be classified to ensure it is not:

  • Ignitable: Pyridine derivatives can be flammable.[8][9]

  • Corrosive: Not typically a primary hazard for this class, but pH should be considered if in solution.

  • Reactive: Can react violently with strong oxidizers.[8][10]

  • Toxic: The primary concern for this chemical class, due to its potential to cause harm if it enters the body or the environment.[1][7]

Therefore, all waste containing this compound, including pure compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and rinsate, must be disposed of as hazardous waste.[11] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain. [11][12]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE is the first line of defense against exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate training and PPE for handling hazardous chemicals.[13][14][15]

Mandatory PPE:

  • Eye Protection: Chemical splash goggles are required.[11]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[11][16]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: All handling of solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[16]

Safe Handling Practices:

  • Avoid creating dust when handling the solid form.[16]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[13][17]

  • Ensure all containers are clearly labeled and kept sealed when not in use.[13]

  • Have a spill kit readily accessible.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and collection at the point of generation—the "satellite accumulation area" (SAA)—is critical to prevent dangerous reactions and ensure regulatory compliance.[18]

PropertyValueSource
Chemical Formula C₇H₆N₄O[19]
CAS Number 1427502-31-5[19]
Physical Form White Solid[19]
InChI Key JXOGKMRAGGLHIL-UHFFFAOYSA-N[19]
Purity Typically ≥96%[19]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[1][3]

Experimental Protocol: Waste Collection

  • Container Selection:

    • Select a designated hazardous waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.[11]

    • The container must have a secure, leak-proof screw-top cap.[20]

  • Labeling:

    • Immediately label the empty container using your institution's official hazardous waste tag.

    • At a minimum, the label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[11][21]

    • List all constituents, including solvents, by percentage.

  • Waste Accumulation:

    • Collect all materials contaminated with the compound directly into the labeled container. This includes residual powder, contaminated weigh paper, pipette tips, and gloves.

    • For liquid waste (e.g., reaction mixtures, rinsate), carefully pour it into the designated liquid waste container using a funnel.

    • Crucially, do not mix this waste stream with incompatible chemicals. Specifically, keep it segregated from strong oxidizing agents and strong acids.[10][11]

  • Container Management:

    • Keep the waste container closed at all times, except when actively adding waste.[13][22]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[20]

On-Site Storage and Disposal Workflow

Once collected, the hazardous waste container must be stored appropriately pending pickup by a licensed disposal vendor.

Storage Requirements:

  • Store the sealed waste container in a designated and marked Satellite Accumulation Area.[18]

  • This area must be under the control of laboratory personnel and located at or near the point of generation.[22]

  • The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11][20]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[11][23]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A 1. Identify Waste (Solid, Liquid, Consumables) B 2. Consult SDS & Local Regulations A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Select Compatible & Sealable Waste Container C->D E 5. Affix Hazardous Waste Label (Name, Hazards, Constituents) D->E F 6. Collect Waste in Fume Hood E->F G 7. Securely Seal Container F->G H 8. Store in Designated Satellite Accumulation Area (SAA) G->H I 9. Use Secondary Containment H->I J 10. Segregate from Incompatibles (e.g., Oxidizers, Acids) I->J K 11. Arrange for Pickup J->K L 12. Transfer to EHS or Licensed Waste Vendor K->L M 13. Final Disposal Method: High-Temperature Incineration L->M Spill Spill Occurs Spill_Action Follow Emergency Spill Protocol: - Evacuate - Ventilate - Use Spill Kit - Report to EHS Spill->Spill_Action

Caption: Disposal workflow for this compound.

Approved Final Disposal Methods

The final disposition of this compound must be conducted by a licensed and certified hazardous waste management company.[7][24]

  • Incineration: The most common and effective method for pyridine-containing compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[5][9][16] This process ensures the complete destruction of the hazardous chemical, minimizing environmental contamination.[21]

  • Landfill: Disposal in a hazardous waste landfill is a less preferable option and should only be considered if incineration is not feasible.[8][9] The waste must be packaged and transported according to strict EPA and Department of Transportation (DOT) regulations.[24]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[11]

  • Control: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility, ensuring that the vital work of scientific discovery does not come at the cost of personal or environmental well-being.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%) Safety Data Sheet. [Link]

  • Chemwatch. PYRIDINE Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Capot Chemical. (2026, February 11). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. [Link]

  • Loba Chemie. PYRIDINE AR Safety Data Sheet. [Link]

  • Fisher Scientific. Pyridine - SAFETY DATA SHEET. [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. [Link]

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.